PF 477736
Descripción
Propiedades
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
| Record name | PF 00477736 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-477736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-477736 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-477736 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-477736: A Technical Guide to its Mechanism of Action as a Checkpoint Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR), a network of signaling pathways that maintain genomic integrity.[3][4] By targeting Chk1, PF-477736 disrupts cell cycle checkpoints, particularly the S and G2/M phases, which are activated in response to DNA damage.[5][6] This action makes it a promising agent for potentiating the efficacy of DNA-damaging chemotherapeutics and radiation, especially in tumors with defective p53.[1][7]
Core Mechanism of Action: Chk1 Inhibition
PF-477736 functions as an ATP-competitive inhibitor of Chk1, effectively blocking its kinase activity.[8][9] In response to DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated.[10] ATR then phosphorylates and activates Chk1.[3][10] Activated Chk1 proceeds to phosphorylate a variety of downstream targets, including Cdc25 phosphatases.[8] This phosphorylation leads to the sequestration of Cdc25 in the cytoplasm, preventing it from dephosphorylating and activating cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. The ultimate result is cell cycle arrest, which allows time for DNA repair.[10]
By inhibiting Chk1, PF-477736 prevents the phosphorylation of these downstream targets. This leads to the abrogation of the DNA damage-induced cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[1][9] This is particularly effective in p53-deficient cancer cells, which lack the G1 checkpoint and are heavily reliant on the S and G2 checkpoints for survival after DNA damage.[1][7]
Signaling Pathway
The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for PF-477736.
Caption: DNA damage response pathway and PF-477736's point of inhibition.
Quantitative Data
The following table summarizes the key quantitative data for PF-477736.
| Parameter | Value | Kinase/Cell Line | Notes |
| Ki | 0.49 nM | Chk1 | ATP-competitive inhibition.[1][7][8] |
| 47 nM | Chk2 | Demonstrates ~100-fold selectivity for Chk1 over Chk2.[7][11] | |
| 9.9 µM | CDK1 | Poor inhibitor of CDK1.[2][11] | |
| IC50 | 8 nM (Ki) | VEGFR2 | Off-target activity.[11] |
| 10 nM | Fms (CSF1R) | Off-target activity.[7][11] | |
| 14 nM | Yes | Off-target activity.[7][11] | |
| 23 nM | Aurora-A | Off-target activity.[7][11] | |
| 23 nM | FGFR3 | Off-target activity.[7][11] | |
| 25 nM | Flt3 | Off-target activity.[7][11] | |
| 39 nM | Ret | Off-target activity.[7][11] | |
| EC50 | 38 nM | HeLa cells | Abrogation of camptothecin-induced G2 arrest.[2] |
| 42 nM | HT29 cells | Abrogation of camptothecin-induced G2 arrest.[2] | |
| 45 nM | CA46 cells | Abrogation of camptothecin-induced G2 arrest.[2] | |
| GI50 | ~0.28 µM (average) | Leukemia & Lymphoma cell lines | As a single agent.[12] |
Experimental Protocols
Chk1 Kinase Inhibition Assay (In Vitro)
This protocol outlines a method to determine the inhibitory constant (Ki) of PF-477736 against Chk1.
Objective: To quantify the potency of PF-477736 as a Chk1 inhibitor.
Materials:
-
Recombinant Chk1 kinase domain
-
Assay Buffer: 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl2.
-
Substrate: 0.125 mM Syntide-2
-
ATP: 0.15 mM
-
PF-477736 at varying concentrations
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, Syntide-2, and ATP.
-
Add varying concentrations of PF-477736 to the wells.
-
Initiate the kinase reaction by adding 1 nM of the Chk1 kinase domain to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Measure the rate of NADH consumption by monitoring the decrease in absorbance at 340 nm. This is coupled to ATP hydrolysis.
-
Determine the initial velocities of the reaction at each inhibitor concentration.
-
Analyze the data using enzyme kinetic software and fit to a model for competitive inhibition to calculate the Ki value.[8]
Cell Cycle Checkpoint Abrogation Assay
This protocol describes how to assess the ability of PF-477736 to overcome a DNA damage-induced cell cycle checkpoint.
Objective: To determine the effective concentration of PF-477736 required to abrogate G2 arrest.
Materials:
-
Cancer cell line (e.g., HeLa, HT29)
-
DNA damaging agent (e.g., Camptothecin, Docetaxel)
-
PF-477736
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
Antibodies for phospho-histone H3 (Ser10)
Procedure:
-
Seed cells and allow them to attach overnight.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 nmol/L docetaxel) for a predetermined time (e.g., 24 hours) to induce G2/M arrest.[13]
-
Treat the arrested cells with varying concentrations of PF-477736 (e.g., 0.01-1 µM) for an additional period (e.g., 16 hours).[11]
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry. A reduction in the G2/M population and an increase in the sub-G1 (apoptotic) population indicates checkpoint abrogation.[5]
-
Alternatively, stain cells for a mitotic marker like phospho-histone H3 (Ser10). An increase in the percentage of phospho-histone H3 positive cells after PF-477736 treatment indicates that cells are overriding the G2 checkpoint and entering mitosis.[5][13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the synergistic effects of PF-477736 with a DNA-damaging agent in a xenograft model.
Caption: A typical in vivo xenograft study workflow.
Conclusion
PF-477736 is a highly potent and selective inhibitor of Chk1 kinase. Its mechanism of action centers on the abrogation of DNA damage-induced cell cycle checkpoints, which forces cells with genomic lesions into premature mitosis, resulting in cell death. This mechanism shows particular promise for enhancing the cytotoxicity of DNA-damaging agents in p53-deficient tumors. The preclinical data strongly support its role as a chemosensitizer and radiosensitizer, providing a solid rationale for the development of Chk1 inhibitors in oncology.[5][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
PF-477736: A Selective CHK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] As a key component of the S and G2-M phase checkpoints, CHK1 activation in response to DNA damage leads to cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[3] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often dysfunctional, rendering them highly dependent on the S and G2-M checkpoints for survival. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[4][5]
PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of CHK1.[5][6] It has been shown to effectively abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of various chemotherapeutic agents and radiation, particularly in p53-deficient cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of PF-477736, including its mechanism of action, biochemical and cellular activities, selectivity, and the experimental protocols used for its characterization.
Mechanism of Action
PF-477736 functions as a highly selective and potent ATP-competitive inhibitor of CHK1.[6][7] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, such as the Cdc25 family of phosphatases.[8] In a normal cellular response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates and inactivates Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis.[8] By inhibiting CHK1, PF-477736 prevents the inactivation of Cdc25, leading to premature activation of CDKs and forcing cells with damaged DNA to enter mitosis, a lethal event.[10]
Biochemical and Cellular Activity
The potency and selectivity of PF-477736 have been characterized in various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of PF-477736
| Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. CHK1 Ki) |
| CHK1 | 0.49 [7] | - | - |
| CHK2 | 47[7] | - | ~96 |
| VEGFR2 | 8[7] | - | ~16 |
| Fms (CSF1R) | - | 10[7] | ~20 |
| Yes | - | 14[7] | ~29 |
| Aurora-A | - | 23[7] | ~47 |
| FGFR3 | - | 23[7] | ~47 |
| Flt3 | - | 25[7] | ~51 |
| Ret | - | 39[7] | ~80 |
| CDK1 | 9,900[7] | - | ~20,204 |
Data compiled from multiple sources.[4][6][7][10][11][12]
Table 2: Cellular Activity of PF-477736
| Cell Line | Assay | Effect | Concentration |
| CA46, HeLa | Checkpoint Abrogation | Dose-dependent abrogation of camptothecin-induced DNA damage checkpoint.[7] | 0.01-1 µM |
| HT29 | S-phase Arrest Abrogation & Apoptosis | Abrogates gemcitabine-induced S-phase arrest and increases apoptosis.[7] | Not specified |
| HT29 | Cytotoxicity Enhancement | Enhances gemcitabine cytotoxicity in a dose- and time-dependent manner.[7] | 180-540 nM |
| COLO205 | Apoptosis Potentiation | Suppresses induced phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216) and potentiates apoptosis.[10] | 360 nM |
| A431 | Radiosensitization | Reduces clonogenic survival following ionizing radiation (IR) and abrogates IR-induced G2 arrest.[3] | Not specified |
| p53-deficient cancer cell lines | Growth Inhibition | Potentiates the growth-inhibitory activity of a panel of chemotherapeutic agents.[10] | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CHK1 signaling pathway, a typical experimental workflow for evaluating PF-477736, and the logical consequences of CHK1 inhibition.
Caption: CHK1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for evaluating PF-477736.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
Unveiling the Mechanism: A Technical Guide to PF-477736, an ATP-Competitive Inhibitor of Checkpoint Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Chk1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation, making it a compelling target in oncology.[1][2] PF-477736 abrogates DNA damage-induced cell cycle arrest, thereby potentiating the cytotoxic effects of various chemotherapeutic agents, particularly in p53-deficient cancer cells.[3][4] This document details the quantitative inhibitory profile of PF-477736, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The inhibitory activity and selectivity of PF-477736 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Ki (Chk1) | 0.49 nM | Cell-free kinase assay | [4][5][6][7] |
| Ki (Chk2) | 47 nM | Cell-free kinase assay | [7][8] |
| Selectivity | ~100-fold for Chk1 over Chk2 | Cell-free kinase assays | [3][5] |
Table 1: Inhibitory Potency of PF-477736 against Chk1 and Chk2. This table highlights the high potency and selectivity of PF-477736 for Chk1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme.
| Kinase | IC50 (nM) |
| Chk1 | 0.49 |
| VEGFR2 | 8 |
| Fms (CSF1R) | 10 |
| Yes | 14 |
| Aurora-A | 23 |
| FGFR3 | 23 |
| Flt3 | 25 |
| Ret | 39 |
| Chk2 | 47,000 |
| CDK1 | 9,900 |
Table 2: Kinase Selectivity Profile of PF-477736. This table presents the half-maximal inhibitory concentration (IC50) values of PF-477736 against a panel of kinases, demonstrating its high selectivity for Chk1.[6][7]
Signaling Pathway and Mechanism of Action
In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates Chk1.[1] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, allowing time for DNA repair.[2][9] PF-477736, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Chk1, preventing its catalytic activity and the phosphorylation of its substrates. This abrogation of the DNA damage checkpoint forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of PF-477736 and similar compounds.
Chk1 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the kinase activity of Chk1 and its inhibition by PF-477736. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Chk1 enzyme
-
Chk1tide (synthetic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
PF-477736
-
DMSO
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer.
-
Dilute recombinant Chk1 enzyme and Chk1tide substrate in 1x kinase buffer to desired concentrations.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of PF-477736 in DMSO, followed by a further dilution in 1x kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the PF-477736 dilution or DMSO (for control).
-
Add 2 µL of the diluted Chk1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the Chk1tide substrate and ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Chk1 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of PF-477736 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of PF-477736, often in combination with DNA-damaging agents.
References
- 1. protocols.io [protocols.io]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. scribd.com [scribd.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
PF-477736: A Potent and Selective Chk1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity of PF-477736 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Biochemical Potency of PF-477736
| Target | Parameter | Value (nM) |
| Chk1 | Ki | 0.49[1][2][3][4][5] |
| Chk2 | Ki | 47[3][4] |
Table 2: Kinase Selectivity Profile of PF-477736
| Kinase | Parameter | Value (nM) | Selectivity over Chk1 (fold) |
| Chk1 | Ki | 0.49 | 1 |
| Chk2 | Ki | 47 | ~96 |
| VEGFR2 | IC50 | 8 | ~16 |
| Fms (CSF1R) | IC50 | 10 | ~20 |
| Yes | IC50 | 14 | ~29 |
| Aurora-A | IC50 | 23 | ~47 |
| FGFR3 | IC50 | 23 | ~47 |
| Flt3 | IC50 | 25 | ~51 |
| Ret | IC50 | 39 | ~80 |
| CDK1 | Ki | 9900 | ~20204 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Chk1 Kinase Inhibition Assay (Determination of Ki)
This protocol describes a radiometric filter binding assay to determine the inhibition constant (Ki) of PF-477736 against Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)
-
[γ-³³P]ATP
-
PF-477736
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
-
Streptavidin-coated filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of PF-477736 in kinase assay buffer.
-
In a microplate, combine the Chk1 enzyme, the peptide substrate, and the diluted PF-477736 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PF-477736.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Cell Viability (MTT) Assay (Determination of IC50)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of PF-477736 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
PF-477736
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of PF-477736 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of PF-477736 or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of PF-477736 relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of PF-477736 and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, which is inhibited by PF-477736.
Experimental Workflow for Preclinical Evaluation of PF-477736
The diagram below outlines a typical experimental workflow for the preclinical assessment of a kinase inhibitor like PF-477736.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of PF-477736 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is paramount for cellular function and survival. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key regulator in this process is the serine/threonine kinase Checkpoint Kinase 1 (Chk1), which plays a pivotal role in cell cycle checkpoint control, allowing time for DNA repair before cell cycle progression. In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on Chk1-mediated checkpoints for survival following DNA damage is heightened. This dependency presents a therapeutic window for Chk1 inhibitors. PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Chk1 that has been investigated for its ability to abrogate DNA damage-induced cell cycle arrest and potentiate the efficacy of cytotoxic chemotherapies. This technical guide provides an in-depth overview of the role of PF-477736 in the DNA damage response, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action of PF-477736
PF-477736 functions as a highly selective and potent inhibitor of Chk1.[1] By competing with ATP for binding to the kinase domain of Chk1, PF-477736 effectively blocks its catalytic activity.[1] The primary consequence of Chk1 inhibition by PF-477736 is the abrogation of the S and G2/M cell cycle checkpoints.[2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.[2] PF-477736 prevents this phosphorylation cascade, forcing cells with damaged DNA to prematurely enter mitosis, a process that often leads to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[2][3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-477736
| Target | Parameter | Value (nM) | Notes |
| Chk1 | Ki | 0.49 | ATP-competitive inhibition in a cell-free assay.[4] |
| Chk2 | Ki | 47 | ~100-fold selectivity for Chk1 over Chk2.[2] |
| VEGFR2 | IC50 | 8 | Off-target kinase inhibition.[2] |
| Aurora-A | IC50 | 23 | Off-target kinase inhibition.[2] |
| FGFR3 | IC50 | 23 | Off-target kinase inhibition.[2] |
| Flt3 | IC50 | 25 | Off-target kinase inhibition.[2] |
| Fms (CSF1R) | IC50 | 10 | Off-target kinase inhibition.[2] |
| Ret | IC50 | 39 | Off-target kinase inhibition.[2] |
| Yes | IC50 | 14 | Off-target kinase inhibition.[2] |
Table 2: Cellular Activity of PF-477736
| Cell Line | Assay | Parameter | Value (nM) | Treatment Conditions |
| CA46 (Burkitt's lymphoma) | Checkpoint Abrogation | - | 128 | In combination with camptothecin.[4] |
| HeLa (Cervical cancer) | Checkpoint Abrogation | - | 128 | In combination with camptothecin.[4] |
| HT29 (Colon cancer) | Cytotoxicity Enhancement | - | 540 | In combination with a DNA damaging agent.[4] |
| OVCAR-5 (Ovarian cancer) | Synergistic Cytotoxicity | - | 250 | In combination with MK-1775.[4] |
| COLO205 (Colon cancer) | Apoptosis Potentiation | - | 360 | In combination with a DNA damaging agent.[4] |
| BJAB (B-cell lymphoma) | Growth Inhibition | IC50 | 9 | 48-hour incubation.[5] |
| Various DLBCL cell lines | Growth Inhibition | IC50 | 160 - 230 | 48-hour incubation.[5] |
| SUDHL-4, KM-H2 (Resistant cell lines) | Growth Inhibition | IC50 | >6800 | 48-hour incubation.[6] |
Table 3: In Vivo Efficacy of PF-477736
| Tumor Model | Drug Combination | PF-477736 Dose | Effect |
| Colo205 xenograft | With gemcitabine | 40 mg/kg | Dose-dependent enhancement of antitumor activity.[4] |
| COLO205 xenograft | With docetaxel | 15 mg/kg (i.p.) | Enhanced tumor growth inhibition and delay.[4] |
| MDA-MB-231 xenograft | With docetaxel | 15 mg/kg (i.p.) | Enhanced tumor growth inhibition and delay.[4] |
| OVCAR-5 xenograft | With MK-1775 | 10 mg/kg (i.p., once daily) | Greater tumor growth inhibition.[4] |
| Rat | Single agent (i.v.) | 4 mg/kg | Terminal half-life (T1/2) of 2.9 hours.[4] |
Experimental Protocols
Chk1 Kinase Assay
This assay measures the enzymatic activity of Chk1 and its inhibition by PF-477736.
Materials:
-
Recombinant Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
PF-477736
-
384-well plates
Procedure:
-
Prepare serial dilutions of PF-477736 in kinase assay buffer.
-
In a 384-well plate, add the Chk1 enzyme, the Chk1 substrate, and the PF-477736 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to Chk1 activity.
-
Calculate the IC₅₀ value for PF-477736 by fitting the data to a dose-response curve.
Western Blot Analysis of DNA Damage Response Proteins
This protocol is used to detect changes in the phosphorylation status and expression levels of key DDR proteins following treatment with PF-477736 and/or a DNA damaging agent.
Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., cisplatin, etoposide)
-
PF-477736
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX (Ser139), anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the DNA damaging agent and/or PF-477736 for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., Actin).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cell culture reagents
-
PF-477736 and/or DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with PF-477736 and/or a DNA damaging agent.
-
Harvest both adherent and suspension cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for γH2AX Foci
This technique visualizes the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips
-
PF-477736 and/or DNA damaging agent
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with PF-477736 and/or a DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: DNA Damage Response Pathway and the Role of PF-477736.
Caption: Western Blot Experimental Workflow.
References
PF-477736: A Profile of Selectivity for Checkpoint Kinase 1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of PF-477736, a potent and ATP-competitive small-molecule inhibitor, for Checkpoint Kinase 1 (Chk1) over Checkpoint Kinase 2 (Chk2). This document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Checkpoint Kinases and PF-477736
Checkpoint kinases Chk1 and Chk2 are critical serine/threonine kinases that function as key regulators in the DNA damage response (DDR) pathway.[1] These pathways are essential for maintaining genomic integrity by arresting the cell cycle to allow for DNA repair or, in the case of irreparable damage, inducing apoptosis.[1] The ATR-Chk1 and ATM-Chk2 signaling cascades are the two primary pathways that coordinate these cellular responses.[2][3] While both kinases have roles in cell cycle checkpoints, the ATR-Chk1 pathway is predominantly activated by single-stranded DNA and replication stress, whereas the ATM-Chk2 pathway primarily responds to DNA double-strand breaks.[2][3]
Given their central role in cell cycle control, Chk1 and Chk2 have emerged as significant targets for cancer therapy.[4] Inhibiting these kinases can abrogate DNA damage-induced cell cycle arrest, sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.[5][6] PF-477736 is a small-molecule inhibitor that has been identified as a potent inhibitor of Chk1.[5] Understanding its selectivity profile is crucial for its development as a therapeutic agent.
Quantitative Analysis of PF-477736 Kinase Inhibition
The inhibitory activity of PF-477736 has been quantified against Chk1, Chk2, and a panel of other protein kinases. The data, summarized in the table below, clearly demonstrates the potent and selective inhibition of Chk1.
| Kinase Target | Inhibition Constant (Ki) | IC50 | Fold Selectivity (vs. Chk1) |
| Chk1 | 0.49 nM [7][8][9] | 1 | |
| Chk2 | 47 nM [8][9] | 140 nM[10] | ~96 |
| VEGFR2 | 8 nM[7] | ~16 | |
| Fms (CSF1R) | 10 nM[7] | ~20 | |
| Yes | 14 nM[7] | ~29 | |
| Aurora-A | 23 nM[8] | ||
| FGFR3 | 23 nM[8] | ||
| Flt3 | 25 nM[8] | ||
| Ret | 39 nM[8] |
Note: The selectivity is calculated based on the Ki values.
The data reveals that PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM.[5][7][8][9] In contrast, its inhibitory constant for Chk2 is approximately 96-fold higher at 47 nM, indicating a strong selectivity for Chk1.[7][8][9]
Experimental Protocols: Kinase Inhibition Assay
The determination of the inhibitory constants for PF-477736 was primarily conducted using a cell-free enzymatic assay. The general protocol is outlined below.
Objective: To determine the inhibitory potency (Ki) of PF-477736 against Chk1 and Chk2 kinases.
Materials:
-
Recombinant Chk1 or Chk2 kinase domain
-
ATP (Adenosine triphosphate)
-
Kinase-specific peptide substrate
-
PF-477736 at various concentrations
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase buffer, a specific concentration of the peptide substrate, and ATP.
-
Enzyme Addition: The reaction is initiated by the addition of the recombinant Chk1 or Chk2 kinase domain (e.g., 1 nM of CHK1 kinase domain).[7]
-
Inhibitor Incubation: PF-477736 is added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor (DMSO vehicle) is also prepared.
-
Kinase Reaction: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ assay, for instance, converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.
-
Data Analysis: The initial velocities of the enzymatic reaction are measured in the presence of varying concentrations of PF-477736.[7] The data are then fitted to a kinetic model for competitive inhibition using specialized software to calculate the Ki value.[7]
Kinase Selectivity Screening: To assess the broader selectivity, PF-477736 is screened at fixed concentrations (e.g., 1 µM or 10 µM) against a large panel of diverse protein kinases.[7] The percentage of inhibition for each kinase is determined to identify any potential off-target effects.
Signaling Pathways and Experimental Workflow Visualizations
To better understand the context of Chk1 and Chk2 inhibition, the following diagrams illustrate their respective signaling pathways and the experimental workflow for determining kinase inhibition.
Caption: The ATR-Chk1 signaling pathway, primarily activated by single-stranded DNA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The CHK1 Inhibitor PF-477736: A Targeted Approach for p53-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a hallmark of many human cancers. Cancer cells lacking functional p53 are often dependent on alternative signaling pathways for survival, particularly in response to DNA damage. This dependency presents a therapeutic vulnerability that can be exploited by targeted therapies. One such promising strategy is the inhibition of Checkpoint Kinase 1 (CHK1), a key regulator of the S and G2/M cell cycle checkpoints. This technical guide provides a comprehensive overview of the effects of PF-477736, a potent and selective CHK1 inhibitor, on p53-deficient cancer cells.
Core Concept: Synthetic Lethality in p53-Deficient Tumors
The therapeutic rationale for using CHK1 inhibitors in p53-deficient cancers is rooted in the concept of synthetic lethality. In healthy cells, the p53-dependent G1 checkpoint is the primary mechanism to halt the cell cycle in response to DNA damage, allowing time for repair before DNA replication. When p53 is non-functional, as is the case in many tumors, cells lose this crucial G1 checkpoint and become heavily reliant on the S and G2/M checkpoints, which are primarily regulated by the ATR-CHK1 pathway, to repair damaged DNA before entering mitosis.
By inhibiting CHK1 with PF-477736, this last line of defense is dismantled. In the presence of DNA damage (often induced by chemotherapy), p53-deficient cells are unable to arrest in the S or G2 phase. This forces them to enter mitosis with damaged DNA, leading to a catastrophic failure of cell division known as "mitotic catastrophe," and ultimately, cell death.[1][2][3][4] Normal, p53-proficient cells, on the other hand, can still rely on their functional G1 checkpoint and are therefore less sensitive to CHK1 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PF-477736 in various p53-deficient cancer cell lines.
Table 1: IC50 Values of PF-477736 in p53-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | PF-477736 IC50 (nM) | Reference |
| BJAB | Diffuse Large B-cell Lymphoma | Mutant | 9 | [5] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |
| HBL-1 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |
| U-2932 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |
| TMD8 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |
| RAMOS | Burkitt Lymphoma | Mutant | 160 - 230 | [5] |
| CHP134 | Neuroblastoma | Wild-type (MYCN amplified) | Sensitive (IC50 not specified) | [6] |
| SMS-SAN | Neuroblastoma | Wild-type (MYCN amplified) | Sensitive (IC50 not specified) | [6] |
| HT29 | Colorectal Carcinoma | Mutant | Not specified | [7] |
| Colo205 | Colorectal Carcinoma | Mutant | Not specified | [7] |
| PC-3 | Prostate Cancer | Null | Not specified | [7] |
| MDA-MB-231 | Breast Cancer | Mutant | Not specified | [7] |
| K562 | Chronic Myelogenous Leukemia | Null | Not specified | [7] |
Table 2: Cellular Effects of PF-477736 in p53-Deficient Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HT29 | PF-477736 + DNA damaging agent | Abrogation of S-phase arrest, increase in apoptosis | Corresponding increase in apoptotic cell populations | [7] |
| COLO205 | PF-477736 + DNA damaging agent | Potentiation of apoptosis | Not specified | [7] |
| HCT116 p53-/- | Gemcitabine + PF-477736 | Bypass of S and G2 checkpoints | High levels of chemopotentiation | [1] |
| U87MG-E6 (p53-deficient) | Temozolomide + UCN-01 (Chk1 inhibitor) | Blocked G2-M arrest, enhanced mitotic catastrophe and cell death | Not specified | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CHK1 Inhibition in p53-Deficient Cells
Caption: CHK1 inhibition by PF-477736 in p53-deficient cells abrogates the G2/M checkpoint.
Experimental Workflow for Assessing PF-477736 Efficacy
Caption: A typical experimental workflow to evaluate the effects of PF-477736.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of PF-477736 on the viability of adherent cancer cells.
Materials:
-
p53-deficient and p53-proficient cancer cell lines
-
Complete culture medium
-
PF-477736
-
DNA damaging agent (e.g., gemcitabine, doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of PF-477736 and the DNA damaging agent in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with PF-477736.[9][10][11]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
Western Blotting for Phospho-CHK1 and γH2AX
This protocol is for detecting changes in the phosphorylation status of CHK1 and the DNA damage marker γH2AX.[12][13][14][15][16]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
PF-477736 represents a promising therapeutic agent for the treatment of p53-deficient cancers. Its ability to selectively induce mitotic catastrophe in these tumors, while sparing normal cells, highlights the potential of exploiting synthetic lethal relationships in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the preclinical and clinical potential of CHK1 inhibitors in oncology.
References
- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic catastrophe occurs in the absence of apoptosis in p53-null cells with a defective G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mitotic Catastrophe Occurs in the Absence of Apoptosis in p53-Null Cells with a Defective G1 Checkpoint | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellsignal.com [cellsignal.com]
- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-477736: A Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of PF-477736, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to support researchers and drug development professionals in their exploration of Chk1 inhibition as a therapeutic strategy, particularly in the context of oncology.
Chemical Structure and Properties
PF-477736 is a small molecule inhibitor belonging to the diazepinoindolone class of compounds. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide[1] |
| Molecular Formula | C₂₂H₂₅N₇O₂[1][2][3][4] |
| Molecular Weight | 419.48 g/mol [1][4][5] |
| SMILES String | CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2[5] |
| CAS Number | 952021-60-2[3][6] |
Biological Activity and Mechanism of Action
PF-477736 is a highly potent and selective, ATP-competitive inhibitor of Chk1 kinase.[5][7] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair.
By inhibiting Chk1, PF-477736 abrogates the DNA damage-induced cell cycle checkpoints, particularly the G2/M and S-phase checkpoints.[8] This forced entry into mitosis with unrepaired DNA leads to mitotic catastrophe and subsequent apoptosis. This mechanism is particularly effective in cancer cells with a deficient p53 tumor suppressor pathway, as they are more reliant on the Chk1-mediated checkpoint for survival following DNA damage.
The high selectivity of PF-477736 for Chk1 over other kinases, including Chk2, makes it a valuable tool for dissecting the specific roles of Chk1 in cellular processes and a promising candidate for targeted cancer therapy.
Signaling Pathway of Chk1 Inhibition by PF-477736
The following diagram illustrates the central role of Chk1 in the DNA damage response and the mechanism by which PF-477736 exerts its effects.
Quantitative Biological Data
The potency and selectivity of PF-477736 have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Target | Value | Assay Type |
| Ki | Chk1 | 0.49 nM | Kinase Assay |
| Ki | Chk2 | 47 nM | Kinase Assay |
| IC₅₀ | VEGFR2 | 8 nM | Kinase Assay |
| IC₅₀ | Fms | 10 nM | Kinase Assay |
| IC₅₀ | Yes | 14 nM | Kinase Assay |
| IC₅₀ | Aurora-A | 23 nM | Kinase Assay |
| IC₅₀ | FGFR3 | 23 nM | Kinase Assay |
| IC₅₀ | Flt3 | 25 nM | Kinase Assay |
| IC₅₀ | Ret | 39 nM | Kinase Assay |
| Ki | CDK1 | 9.9 µM | Kinase Assay |
Data sourced from MedchemExpress and APExBIO.[7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with PF-477736.
Chk1 Kinase Assay
This assay measures the ability of PF-477736 to inhibit the enzymatic activity of Chk1 in a cell-free system.
Materials:
-
Recombinant Chk1 enzyme
-
Chk1 peptide substrate (e.g., Syntide-2)
-
ATP
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
PF-477736 (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of PF-477736 in the assay buffer.
-
In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the PF-477736 dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of Chk1 inhibition for each concentration of PF-477736 and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of PF-477736 on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., p53-deficient lines like HT-29 or MDA-MB-231)
-
Complete cell culture medium
-
PF-477736 (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PF-477736 (and/or a chemotherapeutic agent if investigating synergy) and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis for Chk1 Pathway Modulation
This technique is used to detect changes in the phosphorylation status of Chk1 and its downstream targets, providing insights into the compound's mechanism of action at the cellular level.
Materials:
-
Cancer cell lines
-
PF-477736
-
DNA damaging agent (e.g., gemcitabine, etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-H2AX (γH2AX), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with a DNA damaging agent to activate the DDR, followed by treatment with PF-477736 for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of PF-477736 on the phosphorylation of Chk1 and its downstream effectors.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the typical workflow for a Western blot experiment to assess the impact of PF-477736 on Chk1 signaling.
Conclusion
PF-477736 is a powerful and selective research tool for investigating the biological functions of Chk1. Its ability to abrogate DNA damage checkpoints, particularly in p53-deficient cancer cells, highlights the therapeutic potential of Chk1 inhibition. The experimental protocols and data presented in this guide are intended to facilitate further research into the applications of PF-477736 and the broader field of DDR-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
The Discovery and Development of PF-477736: A Selective Chk1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of PF-477736. It details the compound's mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of oncology and drug development.
Introduction
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival following DNA damage is heightened.[2] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate this checkpoint, leading to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality.[3] PF-477736 was developed as a selective Chk1 inhibitor with the potential to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[1]
Discovery and Mechanism of Action
PF-477736, also known as PF-00477736, was identified as a potent and selective diazepinoindolone inhibitor of Chk1.[3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates.[2][4] This inhibition effectively abrogates the S and G2-M cell cycle checkpoints that are activated in response to DNA damage. By overriding these critical checkpoints, PF-477736 sensitizes cancer cells to the cytotoxic effects of various DNA-damaging agents.
In Vitro Pharmacology
The in vitro activity of PF-477736 has been extensively characterized through a variety of biochemical and cell-based assays.
Kinase Inhibition Profile
PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM in cell-free assays.[4][5] It exhibits significant selectivity for Chk1 over the related kinase Chk2 (Ki = 47 nM), with a selectivity ratio of approximately 100-fold.[4] Further screening against a panel of over 100 protein kinases revealed that PF-477736 also inhibits several other kinases, though with lesser potency compared to Chk1.[3]
| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 | - | 1x |
| Chk2 | 47 | - | ~96x |
| VEGFR2 | - | 8 | ~16x |
| Fms (CSF1R) | - | 10 | ~20x |
| Yes | - | 14 | ~29x |
| Aurora-A | - | 23 | ~47x |
| FGFR3 | - | 23 | ~47x |
| Flt3 | - | 25 | ~51x |
| Ret | - | 39 | ~80x |
| CDK1 | 9900 | - | ~20,000x |
Table 1: Kinase inhibitory profile of PF-477736. Data compiled from multiple sources.[3][4][5][6]
Cellular Activity
In cellular assays, PF-477736 effectively abrogates the DNA damage-induced cell cycle checkpoint. For instance, in CA46 cells, PF-477736 dose-dependently abrogates the camptothecin-induced DNA damage checkpoint at concentrations ranging from 0.01 to 1 μM.[4] The compound has been shown to potentiate the cytotoxic effects of various chemotherapeutic agents across a range of p53-deficient human cancer cell lines.[2][5]
| Cell Line | Chemotherapeutic Agent | Effect of PF-477736 | Concentration of PF-477736 |
| HT29 | Gemcitabine | Abrogates S-phase arrest and increases apoptosis | 180-540 nM |
| CA46, HeLa | Camptothecin | Abrogates DNA damage checkpoint | 128 nM |
| COLO205 | Docetaxel | Suppresses phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216), potentiates apoptosis | 360 nM |
| OVCAR-5 | MK-1775 (Wee1 inhibitor) | Synergistic cytotoxic activity, premature mitosis | 250 nM |
Table 2: In vitro cellular activity of PF-477736 in combination with other agents.[4][5]
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of PF-477736 has been demonstrated in several xenograft models, where it enhances the antitumor activity of chemotherapeutic agents.
Xenograft Studies
In a Colo205 xenograft mouse model, PF-477736 dose-dependently enhanced the antitumor activity of gemcitabine.[5] Similarly, in both COLO205 and MDA-MB-231 xenograft models, intraperitoneal administration of PF-477736 (15 mg/kg) enhanced the tumor growth inhibition induced by gemcitabine.[5] Combination treatment with docetaxel in COLO205 and MDA-MB-231 xenografts also showed significant enhancement of antitumor effects.[3]
| Xenograft Model | Combination Agent | PF-477736 Dose and Route | Outcome |
| Colo205 | Gemcitabine | 4-60 mg/kg i.p. | Potentiated antitumor activity |
| COLO205, MDA-MB-231 | Gemcitabine | 15 mg/kg i.p. | Enhanced tumor growth inhibition and delay |
| OVCAR-5 | MK-1775 | 10 mg/kg i.p. (once daily) | Greater tumor growth inhibition |
| Colo205 | Docetaxel | 12 mg/kg | Increased phosphorylation of histone H3 (Ser10) and γ-H2AX |
Table 3: In vivo efficacy of PF-477736 in xenograft models.[4][5]
Pharmacokinetics
Pharmacokinetic studies in rats following a 4 mg/kg intravenous dose of PF-477736 revealed a low systemic plasma clearance of 11.8 mL/min/kg and a terminal half-life of 2.9 hours.[4] The area under the curve (AUC) was determined to be 5.72 μg×hr/mL.[5] Intraperitoneal administration of PF-477736 at doses ranging from 4 to 40 mg/kg exhibited dose-dependent pharmacokinetics.[4]
| Parameter | Value |
| Dose (i.v.) | 4 mg/kg |
| Terminal Half-life (T1/2) | 2.9 hours |
| Plasma Clearance (CLp) | 11.8 mL/min/kg |
| Area Under the Curve (AUC) | 5.72 μg×hr/mL |
Table 4: Pharmacokinetic parameters of PF-477736 in rats.[4][5]
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in Response to DNA Damage
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-477736 in Cell Cycle Checkpoint Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2][3] Chk1 acts as a central effector of the S and G2/M phase checkpoints, halting cell cycle progression to allow for DNA repair.[3][4] Inhibition of Chk1 by PF-477736 abrogates these checkpoints, leading to premature mitotic entry and potentiation of DNA damage-induced apoptosis, particularly in p53-deficient cancer cells.[1][3][5] These characteristics make PF-477736 a valuable tool for studying cell cycle control and a potential chemosensitizing agent in cancer therapy.[5][6]
This document provides detailed application notes and protocols for the use of PF-477736 in cell culture-based assays to study its effects on cell cycle checkpoints.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PF-477736
| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 [2] | 0.49 [7] | - |
| Chk2 | 47 | 47[7] | ~100-fold[1] |
| CDK1 | 9900[7] | - | >20,000-fold[2] |
| VEGFR2 | 8[2] | - | <100-fold[2] |
| Aurora-A | 23[2] | - | <100-fold[2] |
| FGFR3 | 23[2] | - | <100-fold[2] |
| Flt3 | 25[2] | - | <100-fold[2] |
| Fms (CSF1R) | 10[1] | - | <100-fold[2] |
| Ret | 39[2] | - | <100-fold[2] |
| Yes | 14[2] | - | <100-fold[2] |
Table 2: Cellular Activity of PF-477736 in Human Cancer Cell Lines
| Cell Line | p53 Status | Assay | Treatment | EC₅₀ / GI₅₀ (nM) | Effect |
| CA46 | Mutated | Checkpoint Abrogation | + Camptothecin | 45[7] | Abrogation of G2 arrest[7] |
| HeLa | Wild-type (HPV E6) | Checkpoint Abrogation | + Camptothecin | 38[7] | Abrogation of G2 arrest[7] |
| HT29 | Mutated | Checkpoint Abrogation | + Camptothecin | 42[7] | Abrogation of G2 arrest[7] |
| HT29 | Mutated | Cytotoxicity | + Gemcitabine | 540[1] | Enhanced cytotoxicity[1] |
| HT29 | Mutated | Cell Cycle | + Gemcitabine | - | Abrogation of S-phase arrest[2] |
| COLO205 | Mutated | Apoptosis Potentiation | + Docetaxel | - | Increased apoptosis[8] |
| Raji | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |
| Jurkat | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |
| U937 | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.
Caption: General experimental workflow for studying PF-477736 effects on cell cycle checkpoints.
Experimental Protocols
Preparation of PF-477736 Stock Solution
-
Reagent: PF-477736 powder
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Allow the PF-477736 vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of PF-477736 powder in anhydrous DMSO. For example, for 1 mg of PF-477736 (MW: 419.48 g/mol ), add 238.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Cell Culture and Treatment
Protocol:
-
Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to attach and reach exponential growth (typically 24 hours).
-
For checkpoint abrogation studies, pre-treat cells with a DNA damaging agent (e.g., 100 nM Camptothecin or 1 µM Gemcitabine) for a predetermined time to induce cell cycle arrest (e.g., 16-24 hours).
-
Following the pre-treatment, add PF-477736 at the desired final concentrations (e.g., 10 nM - 1 µM) to the culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest PF-477736 treatment.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours) before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content using Propidium Iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C for fixation. (Samples can be stored at -20°C for several weeks).
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Checkpoint Protein Analysis
Materials:
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser296), anti-γH2AX (Ser139), anti-phospho-Histone H3 (Ser10), anti-Chk1, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control.
Disclaimer
These protocols provide a general framework. Researchers should consult product-specific datasheets and may need to optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific cell lines and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-477736 in Sensitizing Tumors to Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] In cancer cells, particularly those with a deficient p53 pathway, Chk1 plays a crucial role in arresting the cell cycle to allow for DNA repair, thereby promoting cell survival after treatment with DNA-damaging chemotherapeutic agents.[2][3] Inhibition of Chk1 by PF-477736 abrogates this cell cycle arrest, forcing tumor cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism forms the basis for the application of PF-477736 as a chemosensitizing agent, enhancing the efficacy of various conventional cancer therapies.
These application notes provide a comprehensive overview of the use of PF-477736 to sensitize tumor cells to chemotherapy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows.
Mechanism of Action: Chk1 Inhibition and Chemosensitization
Upon DNA damage, induced by chemotherapeutic agents, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, primarily at the G2/M checkpoint.[5] This provides time for the cell to repair the DNA damage before proceeding with cell division.
PF-477736, by inhibiting Chk1, prevents the phosphorylation and inactivation of Cdc25 phosphatases. This results in the premature activation of cyclin-dependent kinases (CDKs) and drives the cell into mitosis despite the presence of DNA damage. This forced mitotic entry with unrepaired DNA leads to genomic instability and ultimately, apoptotic cell death. In p53-deficient tumors, which are common in many cancers, the reliance on the Chk1-mediated G2/M checkpoint is heightened, making them particularly vulnerable to the combination of a DNA-damaging agent and a Chk1 inhibitor like PF-477736.[3]
Figure 1: Mechanism of PF-477736 in sensitizing cancer cells to chemotherapy.
Data Presentation
In Vitro Efficacy of PF-477736 as a Single Agent
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-477736 in various cancer cell lines, demonstrating its single-agent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| BJAB | Diffuse Large B-cell Lymphoma (GCB) | 9 |
| SUDHL-6 | Diffuse Large B-cell Lymphoma (GCB) | 160 - 230 |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 |
| RAMOS | Burkitt's Lymphoma | 160 - 230 |
| KM-H2 | Hodgkin's Lymphoma | 7000 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 8300 |
| SAS | Oral Squamous Cell Carcinoma | ~200 |
| OC3 | Oral Squamous Cell Carcinoma | ~400 |
| OEC-M1 | Oral Squamous Cell Carcinoma | ~500 |
Note: Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.
Chemosensitization Potential of PF-477736 in Combination Therapy
This table illustrates the ability of PF-477736 to enhance the cytotoxicity of various chemotherapeutic agents.
| Cell Line | Chemotherapeutic Agent | Fold Sensitization (approx.) |
| MiaPaCa2 | Gemcitabine | 13 |
| M-Panc96 | Gemcitabine | 17 |
| BxPC3 | Gemcitabine | 6 |
| HeLa | Cisplatin | Not specified, but potentiation observed[6] |
| J82CisPt (Cisplatin-resistant) | Cisplatin | Synergistic cytolethal effects observed[7][8] |
In Vivo Efficacy of PF-477736 in Combination with Docetaxel
The following data from xenograft models demonstrates the potentiation of docetaxel's anti-tumor activity by PF-477736.[1][9]
| Xenograft Model | Treatment Group | Tumor Growth Delay (days) | Additional Observations |
| COLO205 | Docetaxel (30 mg/kg) | Not specified | - |
| COLO205 | Docetaxel (30 mg/kg) + PF-477736 (15 mg/kg) | Significantly extended vs. Docetaxel alone | Complete remission in 3 of 12 mice[9] |
| MDA-MB-231 | Docetaxel (15 mg/kg) | Not specified | - |
| MDA-MB-231 | Docetaxel (15 mg/kg) + PF-477736 (15 mg/kg) | Significantly extended vs. Docetaxel alone | - |
Experimental Protocols
Figure 2: General experimental workflow for evaluating PF-477736.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of PF-477736 alone or in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
PF-477736
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of PF-477736 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Combination: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of PF-477736. Add 100 µL of these solutions to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis induced by PF-477736 in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
6-well plates
-
PF-477736
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of PF-477736 and/or the chemotherapeutic agent for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Phospho-Chk1 (Ser345)
This protocol is for detecting the inhibition of Chk1 activation by PF-477736.
Materials:
-
Cancer cell line of interest
-
PF-477736
-
DNA-damaging agent (to induce Chk1 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345)[4][10][11][12] and anti-total Chk1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the DNA-damaging agent with or without PF-477736 for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Chk1 (Ser345) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Chk1 antibody to confirm equal loading.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of PF-477736 in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., COLO205)
-
Matrigel (optional)
-
PF-477736
-
Chemotherapeutic agent (e.g., Docetaxel)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 COLO205 cells (in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, PF-477736 alone, Docetaxel alone, PF-477736 + Docetaxel).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection). For example, docetaxel at 15-30 mg/kg and PF-477736 at 15 mg/kg.[1][9]
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as an indicator of toxicity.
-
Data Analysis: At the end of the study, calculate tumor growth inhibition and tumor growth delay for each treatment group compared to the vehicle control.
Conclusion
PF-477736 demonstrates significant potential as a chemosensitizing agent across a range of preclinical cancer models. Its ability to abrogate the Chk1-mediated DNA damage checkpoint leads to enhanced tumor cell death when combined with various chemotherapeutic agents. The protocols and data presented here provide a framework for researchers to further investigate and harness the therapeutic potential of Chk1 inhibition in cancer treatment. Careful consideration of dosing schedules and patient selection, particularly those with p53-deficient tumors, will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. oatext.com [oatext.com]
- 7. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cellsignal.com [cellsignal.com]
Application Notes and Protocols for PF-477736 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In cancer cells, particularly those with a deficient p53 pathway, the reliance on Chk1 for survival under genotoxic stress is heightened. Inhibition of Chk1 by PF-477736 can disrupt cell cycle arrest, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, and ultimately inducing apoptosis. This creates a synthetic lethal interaction, where the combination of a cancer-specific mutation (like p53 deficiency) and Chk1 inhibition is lethal to the cancer cell, while normal cells with functional p53 remain relatively unharmed.[1] These application notes provide detailed protocols for utilizing PF-477736 to induce synthetic lethality in cancer cells.
Mechanism of Action: Inducing Synthetic Lethality
Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, whereas the loss of either gene alone is not lethal.[3] Many cancer cells harbor mutations in tumor suppressor genes like p53, which disrupts the G1 checkpoint, making them heavily dependent on the S and G2/M checkpoints for DNA repair and survival.[1][4] Chk1 is a key regulator of these remaining checkpoints.[5]
PF-477736, by inhibiting Chk1, abrogates the S and G2/M checkpoints.[2] In cancer cells treated with DNA damaging agents (e.g., gemcitabine, docetaxel), PF-477736 prevents the necessary cell cycle arrest for DNA repair.[1][2] This forces the cells to enter mitosis with unrepaired DNA, leading to genomic instability, mitotic catastrophe, and apoptosis.[2] This targeted approach offers a promising therapeutic window for cancer treatment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-477736
| Target | Kᵢ (nM) |
| Chk1 | 0.49 |
| Chk2 | 47 |
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Table 2: Single-Agent IC₅₀ Values of PF-477736 in Various Cancer Cell Lines (48-hour incubation)
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) |
| BJAB | Diffuse Large B-cell Lymphoma (GCB) | Mutant | 9 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | Mutant | 160 |
| SUDHL-6 | Diffuse Large B-cell Lymphoma (GCB) | Mutant | 230 |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | Mutant | 180 |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | Wild-Type | 210 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | Mutant | 190 |
| RAMOS | Burkitt Lymphoma | Mutant | 170 |
| KM-H2 | Hodgkin Lymphoma | Mutant | 7000 |
| Jurkat | T-cell Leukemia | Mutant | 120 |
| HL60 | Promyelocytic Leukemia | Null | 730 |
Data adapted from Gilman et al., 2014 and Musella et al., 2017.[6][8]
Table 3: Potentiation of Chemotherapeutic Agents by PF-477736
| Cell Line | Cancer Type | Chemotherapeutic Agent | PF-477736 Concentration (nM) | Effect |
| COLO205 | Colon Cancer | Docetaxel (1 nM) | 360 | Abrogated M-phase arrest and increased apoptosis |
| HT29 | Colon Cancer | Gemcitabine | 180-540 | Abrogated S-phase arrest and increased apoptosis |
Data sourced from Zhang et al., 2009 and MedchemExpress.[2][7]
Mandatory Visualizations
Caption: CHK1 Signaling Pathway Inhibition by PF-477736.
Caption: General Experimental Workflow for PF-477736 Studies.
Caption: The Principle of Synthetic Lethality with PF-477736.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PF-477736 alone or in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
PF-477736 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PF-477736 and/or other drugs in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by PF-477736.
Materials:
-
Cancer cell lines
-
6-well plates
-
PF-477736
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of PF-477736 and/or other agents for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of PF-477736 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
PF-477736
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PF-477736 and/or other agents for the desired time.
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptotic cells.[9]
Conclusion
PF-477736 represents a valuable research tool for investigating the induction of synthetic lethality in cancer cells with defects in the DNA damage response pathway. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of Chk1 inhibition and to further elucidate the intricate mechanisms of cell cycle control and apoptosis in cancer. Careful optimization of cell line-specific conditions and drug concentrations is recommended for robust and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Evaluation of PF-477736 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] The protocols outlined below are designed to assist researchers in evaluating the anti-proliferative and pro-apoptotic effects of PF-477736, both as a single agent and in combination with other chemotherapeutic drugs, across various cancer cell lines.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest to allow for DNA repair.[4][5] In many cancer cells, particularly those with p53 defects, the reliance on the Chk1-mediated checkpoint for survival is heightened.[2][6] PF-477736 selectively inhibits Chk1 with a Ki of 0.49 nM, leading to the abrogation of DNA damage-induced cell cycle arrest and subsequent potentiation of the cytotoxic effects of DNA-damaging agents.[1][2][6] These notes provide protocols for key in vitro assays to study the effects of PF-477736 and summarize its activity in various cancer cell lines.
Data Presentation: Quantitative Analysis of PF-477736 Activity
The following tables summarize the inhibitory concentrations of PF-477736 in different cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments.
Table 1: IC50 Values of PF-477736 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Assay Type |
| BJAB | Diffuse Large B-cell Lymphoma (GCB) | 9 | 48 hours | WST-1 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 160 - 230 | 48 hours | WST-1 |
| SUDHL-6 | Diffuse Large B-cell Lymphoma (GCB) | 160 - 230 | 48 hours | WST-1 |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 | 48 hours | WST-1 |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 | 48 hours | WST-1 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 160 - 230 | 48 hours | WST-1 |
| RAMOS | Burkitt Lymphoma | 160 - 230 | 48 hours | WST-1 |
| KM-H2 | Hodgkin Lymphoma | 7000 | 48 hours | WST-1 |
Data sourced from a study on aggressive B-cell lymphoma cells.[7]
Table 2: GI50 Values of PF-477736 in Hematopoietic and Solid Tumor Cell Lines
| Cell Line Type | Average GI50 (µM) | Incubation Time |
| Leukemia and Lymphoma | 0.28 | 72 hours |
| Lung and Colon Cancer | 1.7 | 72 hours |
Data reflects the differential sensitivity of hematopoietic cancers to single-agent PF-477736.[8]
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows related to PF-477736.
Caption: PF-477736 inhibits Chk1, preventing Cdc25 phosphorylation and abrogating cell cycle arrest, leading to apoptosis.
Caption: A generalized workflow for assessing the in vitro effects of PF-477736 on cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PF-477736.
Protocol 1: Cell Viability (MTT/WST-1) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PF-477736 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an exponentially growing density and allow them to attach for 16-24 hours.[1] The optimal seeding density should be determined for each cell line.
-
Drug Treatment: Prepare serial dilutions of PF-477736 in complete medium. Remove the existing medium from the wells and add the medium containing the different concentrations of PF-477736. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for a desired period, typically 48 to 96 hours.[1][7]
-
MTT/WST-1 Addition:
-
For MTT: Add MTT working solution to each well and incubate for 4 hours.[1] Then, add solubilization buffer to dissolve the formazan crystals.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.[5][9]
Materials:
-
Cancer cell lines
-
6-well plates
-
PF-477736
-
Optional: Chemotherapeutic agent (e.g., gemcitabine, carboplatin)[9]
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/acetic acid)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with PF-477736 for a specified duration (e.g., 16 hours).[9] For combination studies, a chemotherapeutic agent can be added subsequently.[9]
-
Reseeding: After the treatment period, trypsinize the cells, count them, and reseed a low number of cells (e.g., 2000 cells) in new 6-well plates with fresh, drug-free medium.[9]
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.[9]
-
Staining: Fix the colonies with a methanol:acetic acid solution (3:1) and stain with crystal violet.[9]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control and generate survival curves.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell lines
-
PF-477736
-
Optional: DNA-damaging agent to induce checkpoint arrest (e.g., camptothecin, gemcitabine)[1][3]
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with PF-477736 and/or a DNA-damaging agent for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 4: Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of proteins involved in the Chk1 signaling pathway.
Materials:
-
Cancer cell lines
-
PF-477736
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 Ser345, anti-Chk1, anti-pCdc25C Ser216, anti-γH2AX, anti-cleaved caspase-3, anti-β-actin)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Detecting Chk1 Inhibition by PF-477736 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity. Due to its crucial role in cell cycle regulation, Chk1 has emerged as a promising therapeutic target in oncology. PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1 with a Ki of 0.49 nM.[1][2][3][4] By inhibiting Chk1, PF-477736 can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with existing DNA repair defects or high replicative stress.[2][4][5] This application note provides a detailed protocol for utilizing Western blot to monitor the inhibition of Chk1 by PF-477736, focusing on the phosphorylation status of Chk1 as a key biomarker.
Principle
The kinase activity of Chk1 is regulated by phosphorylation at multiple sites. In response to DNA damage, the ATR kinase phosphorylates Chk1 at Ser317 and Ser345, leading to its activation.[6][7][8] Activated Chk1 can then autophosphorylate at Ser296, a marker of its kinase activity.[6] Treatment with PF-477736, an ATP-competitive inhibitor, directly blocks the kinase activity of Chk1, leading to a decrease in autophosphorylation at Ser296.[6] Paradoxically, Chk1 inhibition can also lead to an accumulation of DNA damage, which in turn can result in a compensatory increase in ATR-mediated phosphorylation of Chk1 at Ser345 and Ser317.[6][7] Therefore, Western blot analysis of total Chk1, phospho-Chk1 (Ser345), and phospho-Chk1 (Ser296) can provide a comprehensive assessment of PF-477736's target engagement and downstream cellular effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk1 signaling pathway and the experimental workflow for this protocol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies by cell line |
| Fetal Bovine Serum (FBS) | Varies by cell line |
| Penicillin-Streptomycin | Varies by cell line |
| PF-477736 | Selleck Chemicals (S2901) |
| DNA Damaging Agent (e.g., Gemcitabine) | Sigma-Aldrich (G6423) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific (89900) |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific (78440) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific (NP0321BOX) |
| PVDF or Nitrocellulose Membranes | Bio-Rad (1620177 or 1620115) |
| Blocking Buffer (e.g., 5% BSA in TBST) | N/A |
| Primary Antibody: Rabbit anti-Chk1 | Cell Signaling Technology (2360) |
| Primary Antibody: Rabbit anti-phospho-Chk1 (Ser345) | Cell Signaling Technology (2348) |
| Primary Antibody: Rabbit anti-phospho-Chk1 (Ser296) | Cell Signaling Technology (2349) |
| Primary Antibody: Mouse anti-GAPDH (Loading Control) | Cell Signaling Technology (97166) |
| HRP-conjugated anti-rabbit IgG (Secondary Antibody) | Cell Signaling Technology (7074) |
| HRP-conjugated anti-mouse IgG (Secondary Antibody) | Cell Signaling Technology (7076) |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific (32106) |
Cell Treatment
-
Seed cells (e.g., HT29, COLO205) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Optional: To induce DNA damage and robust Chk1 activation, pre-treat cells with a DNA damaging agent (e.g., 1 µM Gemcitabine) for a specified time (e.g., 24 hours) before adding PF-477736.
-
Treat cells with varying concentrations of PF-477736 (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for the desired time course (e.g., 1, 6, 24 hours).
Sample Preparation
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris protein gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended starting dilutions are provided in the table below.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation
The following table summarizes the recommended antibody dilutions for Western blot analysis. Optimal dilutions should be determined empirically.
| Antibody | Host Species | Recommended Dilution |
| Total Chk1 | Rabbit | 1:1000 |
| Phospho-Chk1 (Ser345) | Rabbit | 1:1000 |
| Phospho-Chk1 (Ser296) | Rabbit | 1:1000 |
| GAPDH (Loading Control) | Mouse | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:5000 |
Expected Results
-
Total Chk1: The levels of total Chk1 protein are expected to remain relatively constant across different treatment conditions.
-
Phospho-Chk1 (Ser296): A dose-dependent decrease in the phosphorylation of Chk1 at Ser296 is expected with increasing concentrations of PF-477736, indicating successful inhibition of Chk1 kinase activity.[6]
-
Phospho-Chk1 (Ser345): In cells treated with a DNA damaging agent, an increase in Chk1 phosphorylation at Ser345 is anticipated. The addition of PF-477736 may lead to a further increase in p-Chk1 (Ser345) due to the accumulation of unrepaired DNA damage, providing an indirect measure of Chk1 inhibition.[6][7]
-
Loading Control (e.g., GAPDH, β-actin): The signal for the loading control should be consistent across all lanes, ensuring equal protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a fresh aliquot of the antibody or a new antibody. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Optimize antibody dilution; try a different antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for detecting the inhibition of Chk1 by PF-477736 using Western blot analysis. By monitoring the phosphorylation status of Chk1 at key regulatory sites, researchers can effectively assess the potency and cellular effects of this inhibitor. This method is a valuable tool for preclinical drug development and for elucidating the mechanisms of Chk1-targeted therapies in cancer research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with PF-477736
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing cell cycle arrest induced by the Chk1 inhibitor, PF-477736, using flow cytometry with propidium iodide (PI) staining.
Introduction
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with a Ki of 0.49 nM.[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) by regulating cell cycle checkpoints, particularly at the S and G2/M phases.[4][5] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation.[6] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.
Many cancer cells, particularly those with p53 defects, rely heavily on the S and G2 checkpoints for survival, especially when treated with DNA-damaging chemotherapeutic agents.[1][3] By inhibiting Chk1, PF-477736 abrogates these checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, a process that can lead to mitotic catastrophe and apoptosis.[1][7] This mechanism makes Chk1 inhibitors like PF-477736 promising agents for potentiating the efficacy of chemotherapy and radiation.[1][4][5]
Flow cytometry with propidium iodide (PI) is a widely used technique to analyze cell cycle distribution.[8] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). This method provides a robust platform to quantify the effects of compounds like PF-477736 on cell cycle progression.
Principle of the Assay
This protocol describes the treatment of cultured cells with PF-477736, followed by fixation, permeabilization, and staining with propidium iodide. The DNA content of the stained cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An increase in the percentage of cells in the G2/M phase, or a decrease in the S-phase population after co-treatment with a DNA damaging agent, can indicate the abrogation of the S and G2 checkpoints by PF-477736.
Data Presentation
The following table summarizes representative quantitative data on the effects of PF-477736 on cell cycle distribution in various cancer cell lines.
| Cell Line | Treatment | Concentration of PF-477736 | Incubation Time | Effect on Cell Cycle | Reference |
| HT29 (p53 mutant) | PF-477736 + Gemcitabine | Not specified | Not specified | Abrogates Gemcitabine-induced S-phase arrest | [1] |
| COLO205 (p53 mutant) | PF-477736 + Docetaxel | 360 nM | 24 h | Abrogates Docetaxel-induced mitotic spindle checkpoint | [7] |
| HeLa (p53 positive) | PF-477736 + Cisplatin | 300 nM | 24 h | Abrogates Cisplatin-induced G2 arrest | [10] |
| A431 | PF-477736 + Ionizing Radiation (10 Gy) | Not specified | Not specified | Marked reduction in IR-induced G2 arrest | [4] |
| NB-39-nu (MYCN-amplified) | PF-477736 | 1 µM | 24 h | Induction of DNA double-strand breaks and activation of the ATM-p53-p21 pathway | [11] |
| SMS-SAN (MYCN-amplified) | PF-477736 | 5 and 10 µM | Not specified | Increased sub-G1 population, indicative of apoptosis | [11] |
| Leukemia and Lymphoma cell lines | PF-477736 | GI50 ~0.28 µM | 72 h | Reduction in G1 population and increase in sub-G1 DNA content | [12] |
Experimental Protocols
Materials
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
PF-477736 (prepare stock solution in DMSO)
-
70% Ethanol, ice-cold[13]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[9][13]
-
RNase A solution (100 µg/mL in PBS)[13]
-
Flow cytometry tubes
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Flow cytometer (with 488 nm laser for excitation)
Protocol
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Drug Treatment:
-
Prepare working solutions of PF-477736 in cell culture medium from a concentrated stock. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions.
-
For combination studies, pre-treat cells with a DNA-damaging agent (e.g., gemcitabine, cisplatin) for a specified time before adding PF-477736.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Aspirate the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in a small volume of PBS (e.g., 500 µL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9][13] This prevents cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C in 70% ethanol for several weeks.[9]
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[9]
-
Add 50 µL of RNase A solution to the cell suspension to degrade RNA and ensure specific DNA staining.[13][14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, around 600 nm).[8][9]
-
Collect data for at least 10,000 events per sample.[13]
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Simplified signaling pathway of Chk1 inhibition by PF-477736.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-477736 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PF-477736 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of PF-477736 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for PF-477736?
A1: The recommended solvent for reconstituting PF-477736 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of PF-477736 in DMSO?
A2: The solubility of PF-477736 in DMSO is reported to be in the range of >5.2 mg/mL to 100 mg/mL.[1][2] Different sources provide slightly varying solubility data, which is common due to variations in compound purity, DMSO quality, and experimental conditions. For example, some suppliers report a solubility of 84 mg/mL (200.24 mM), while others state 30 mg/mL.[3][4] It is always recommended to perform a small-scale solubility test with your specific batch of the compound and DMSO.
Q3: How should I prepare a stock solution of PF-477736 in DMSO?
A3: To prepare a stock solution, it is recommended to warm the vial of PF-477736 to room temperature before opening. Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration. To aid dissolution, you can warm the solution briefly at 37°C for about 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[1][5] Ensure the solution is clear and all solid material has dissolved before use.
Q4: How should I store the solid compound and DMSO stock solutions of PF-477736?
A4: Solid PF-477736 should be stored at -20°C.[1] Stock solutions of PF-477736 in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 1 year).[3][6]
Q5: Is it normal for PF-477736 to precipitate out of solution when I dilute my DMSO stock in aqueous media?
A5: Yes, it is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into an aqueous buffer or cell culture medium.[6] Most of these precipitates should redissolve with gentle mixing, vortexing, or brief warming at 37°C.[6] It is crucial to ensure the compound is fully redissolved before adding it to your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving PF-477736 in DMSO | 1. Low-quality or hydrated DMSO. 2. Compound has not fully reached room temperature. 3. Insufficient mixing. | 1. Use fresh, anhydrous (low moisture) DMSO. Moisture can significantly reduce solubility.[3] 2. Allow the vial to equilibrate to room temperature before adding the solvent. 3. Gently warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath to facilitate dissolution.[1][5] |
| Precipitation in DMSO Stock Solution During Storage | 1. Stock solution is supersaturated. 2. Fluctuation in storage temperature. | 1. Warm the stock solution at 37°C and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 2. Ensure consistent storage at -20°C or -80°C. |
| Precipitation Upon Dilution in Aqueous Media | 1. The final concentration of PF-477736 in the aqueous medium exceeds its aqueous solubility. 2. Rapid dilution. | 1. Ensure the final concentration is within the aqueous solubility limit of PF-477736. The final DMSO concentration in your experiment should typically be kept low (e.g., <0.5%). 2. Add the DMSO stock solution to the aqueous medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations. Warming the aqueous medium to 37°C may also help.[6] |
| Inconsistent Experimental Results | 1. Degradation of PF-477736 in stock solution. 2. Repeated freeze-thaw cycles. 3. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions regularly, especially for long-term experiments. Avoid storing stock solutions for extended periods at -20°C; for longer storage, use -80°C.[2][3] 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] 3. Ensure the compound is fully dissolved before making dilutions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 419.48 g/mol | [1] |
| Solubility in DMSO | 84 mg/mL (200.24 mM) | [3] |
| >5.2 mg/mL | [1] | |
| 30 mg/mL | [4] | |
| 100 mg/mL | [2] | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Ethanol | Insoluble | [3] |
| Storage of Solid | -20°C for up to 3 years | [2][3] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year | [3] |
| -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM PF-477736 Stock Solution in DMSO
-
Materials:
-
PF-477736 (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the vial containing solid PF-477736 to warm to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of PF-477736 (MW: 419.48 g/mol ), you will need approximately 238.4 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of PF-477736.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Alternatively, or in combination with sonication, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Protocol for Diluting PF-477736 DMSO Stock Solution in Aqueous Medium
-
Materials:
-
10 mM PF-477736 stock solution in DMSO
-
Pre-warmed (37°C) aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM PF-477736 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium.
-
In a sterile tube, add the required volume of the pre-warmed aqueous medium.
-
While gently vortexing the aqueous medium, add the calculated volume of the PF-477736 DMSO stock solution dropwise.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, continue to mix and warm the solution at 37°C until it is clear.
-
Use the final diluted solution immediately in your experiment.
-
Visualizations
Caption: Experimental workflow for preparing and storing PF-477736 solutions.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
References
Off-target effects of PF-477736 on other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-477736, a potent Chk1 inhibitor. Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are not consistent with pure Chk1 inhibition. Could off-target effects of PF-477736 be responsible?
A1: Yes, this is a distinct possibility. While PF-477736 is a highly potent inhibitor of Chk1, it has been shown to inhibit other kinases, particularly at higher concentrations.[1][2] Unexpected phenotypes, such as altered cell cycle progression different from a typical G2/M arrest abrogation or unexpected cytotoxicity, could be due to the compound's effect on other signaling pathways.[3] Review the kinase selectivity data provided in Table 1 to identify potential off-target kinases that might be influencing your results.
Q2: I am observing significant cytotoxicity in my cell line, even at concentrations that should primarily inhibit Chk1. Why might this be happening?
A2: Several factors could contribute to this observation. Firstly, the off-target inhibition of other essential kinases, even at low levels, can lead to cytotoxic effects. For example, PF-477736 is known to inhibit kinases such as VEGFR2 and Aurora-A, which are involved in cell survival and mitosis, respectively.[1][2] Secondly, the potentiation of DNA damaging agents by PF-477736 can lead to increased apoptosis.[3] It is also crucial to consider the genetic background of your cell line, as p53-deficient cells can be more sensitive to Chk1 inhibition.[3][4]
Q3: How can I minimize the impact of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of PF-477736 that elicits the desired Chk1 inhibition. Performing a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a secondary, structurally different Chk1 inhibitor to confirm that the observed phenotype is indeed due to Chk1 inhibition. Where possible, complementing these experiments with genetic approaches like siRNA or CRISPR-mediated knockdown of Chk1 can provide further validation.
Q4: What are the known off-target kinases for PF-477736?
A4: PF-477736 has been screened against panels of kinases and found to inhibit several others besides its primary target, Chk1. The most prominent off-targets include Chk2, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes.[1][2] The inhibitory potency against these kinases is less than for Chk1, but it can be significant at commonly used experimental concentrations. For a detailed summary of inhibitory activities, please refer to Table 1.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Cycle Profile | Inhibition of off-target kinases like Aurora-A or CDK1 can lead to mitotic defects or altered cell cycle phase distribution not solely attributable to Chk1 inhibition.[1][2] | 1. Perform a careful dose-response analysis of PF-477736 and correlate the phenotype with the IC50/Ki values for off-target kinases. 2. Use a more selective Chk1 inhibitor as a control. 3. Analyze mitotic markers (e.g., phospho-histone H3) to assess effects on mitotic entry and progression. |
| Inconsistent Assay Results | Variability in experimental conditions such as cell density, passage number, or inhibitor preparation can lead to inconsistent results. | 1. Standardize your cell culture and treatment protocols. 2. Prepare fresh dilutions of PF-477736 from a validated stock solution for each experiment. 3. Ensure consistent cell seeding densities and treatment durations. |
| Discrepancy Between Biochemical and Cellular Assays | The potency of an inhibitor in a cell-free kinase assay may not directly translate to its efficacy in a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations. | 1. Determine the cellular IC50 for Chk1 inhibition in your specific cell line by monitoring a downstream marker (e.g., phosphorylation of a Chk1 substrate). 2. Consider the expression levels of the target and off-target kinases in your cell line. |
Off-Target Kinase Profile of PF-477736
The following table summarizes the known off-target kinase activities of PF-477736. It is important to note that the selectivity is dose-dependent, and at higher concentrations, the inhibition of these off-target kinases may become more pronounced.
| Target Kinase | Inhibitory Potency (Ki / IC50) | Selectivity vs. Chk1 | Reference |
| Chk1 | 0.49 nM (Ki) | - | [2][4][5] |
| Chk2 | 47 nM (Ki) | ~96-fold | [2][5] |
| VEGFR2 | 8 nM (IC50) | ~16-fold | [2] |
| Fms (CSF1R) | 10 nM (IC50) | ~20-fold | [2] |
| Yes | 14 nM (IC50) | ~29-fold | [2] |
| Aurora-A | 23 nM (IC50) | ~47-fold | [2] |
| FGFR3 | 23 nM (IC50) | ~47-fold | [2] |
| Flt3 | 25 nM (IC50) | ~51-fold | [2] |
| Ret | 39 nM (IC50) | ~80-fold | [2] |
| CDK1 | 9.9 µM (Ki) | ~20,000-fold | [2] |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like PF-477736 against a panel of kinases.
-
Compound Preparation : Prepare a stock solution of PF-477736 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup : In a microplate, combine the individual purified kinases with their respective substrates and ATP in a suitable reaction buffer.
-
Inhibitor Addition : Add the diluted PF-477736 or vehicle control (DMSO) to the kinase reactions.
-
Incubation : Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specified period to allow the kinase reaction to proceed.
-
Reaction Termination and Detection : Stop the reaction and quantify the kinase activity. Common detection methods include:
-
Radiometric Assays : Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays : Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-Based Assays : Using fluorescently labeled substrates or antibodies to detect product formation.
-
-
Data Analysis : Calculate the percentage of inhibition for each kinase at the tested concentrations of PF-477736. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: PF-477736 inhibits its primary target Chk1 and several off-target kinases.
Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
References
Technical Support Center: Overcoming Resistance to PF-477736 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Chk1 inhibitor, PF-477736.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues of resistance to PF-477736 in your cancer cell line models.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased or no cytotoxic effect of PF-477736 at expected concentrations. | 1. Reduced Chk1 protein expression: The target of PF-477736 may be downregulated in the resistant cells.[1][2] | - Verify Chk1 expression: Perform Western blot analysis to compare Chk1 protein levels between your experimental cells and a known sensitive, wild-type cell line. - Investigate upstream regulators: Analyze the expression of c-Rel and USP1, as their downregulation can lead to Chk1 degradation.[1][2] |
| 2. Impaired Chk1 activation: Even with adequate Chk1 protein, its activation might be compromised. | - Assess Claspin levels: Claspin is a critical activator of Chk1.[3][4][5][6] Use Western blot or qPCR to check for reduced Claspin expression in resistant cells. | |
| 3. Activation of compensatory signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways.[5][6] | - Profile key survival pathways: Perform Western blot analysis for key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways. Look for increased phosphorylation of AKT, mTOR, and ERK in resistant cells.[7][8][9][10][11] | |
| Cells initially respond to PF-477736 but develop resistance over time. | Acquired resistance: Prolonged exposure to the drug can lead to the selection and expansion of resistant clones.[12][13][14] | - Establish a resistant cell line: See the "Experimental Protocols" section for a general method to develop a drug-resistant cell line for further study. - Re-evaluate resistance mechanisms: Once a resistant line is established, perform the molecular analyses described above to identify the acquired resistance mechanisms. |
| Inconsistent results between experiments. | Experimental variability: Inconsistent cell culture conditions, passage number, or drug preparation can affect results. | - Standardize protocols: Ensure consistent cell density, passage number, and serum concentration. Prepare fresh drug dilutions for each experiment. - Regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-477736?
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[9] Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, PF-4777736 prevents this cell cycle arrest, particularly in p53-deficient cancer cells, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[9]
Q2: How can I determine the IC50 value of PF-477736 in my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay. A detailed protocol is provided in the "Experimental Protocols" section. Generally, a lower IC50 value indicates higher sensitivity to the drug.[15][16]
Q3: My cells are showing resistance to PF-477736. What are the likely molecular mechanisms?
Several mechanisms can contribute to PF-477736 resistance:
-
Downregulation of Chk1: The most direct mechanism is the loss of the drug's target, the Chk1 protein. This can be mediated by the downregulation of the deubiquitinase USP1, which normally stabilizes Chk1.[1][2] The transcription factor c-Rel has been shown to regulate USP1 expression.[2]
-
Reduced Chk1 Activation: The protein Claspin is essential for the activation of Chk1 by ATR kinase in response to DNA damage.[3][4][17][18] Reduced Claspin expression can therefore lead to decreased Chk1 activity and resistance.
-
Activation of Bypass Pathways: Cancer cells can compensate for Chk1 inhibition by upregulating pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8][9][10][11]
Q4: Are there any strategies to overcome PF-477736 resistance?
Yes, based on the known resistance mechanisms, several combination therapies can be explored:
-
PI3K/AKT/mTOR Inhibitors: If you observe activation of the PI3K/AKT pathway in your resistant cells, combining PF-477736 with a PI3K inhibitor (e.g., GDC-0941/Pictilisib) may restore sensitivity.[5][6]
-
EGFR Inhibitors: In some contexts, resistance to Chk1 inhibitors can be overcome by co-treatment with an EGFR inhibitor like erlotinib.[19][20]
-
Targeting USP1: For resistance mediated by Chk1 degradation, targeting USP1 with an inhibitor like ML323 could be a potential strategy.[1]
Q5: What are some biomarkers that might predict sensitivity to PF-477736?
While research is ongoing, potential biomarkers for sensitivity to Chk1 inhibitors include:
-
p53 mutation status: Cells with deficient p53 are often more reliant on the S and G2/M checkpoints regulated by Chk1, making them theoretically more sensitive to Chk1 inhibition.[9]
-
High MYC expression: Cancers driven by the MYC oncogene often experience high levels of replicative stress and are therefore more dependent on Chk1 for survival.[21]
-
High baseline Chk1 expression: Tumors with elevated Chk1 levels may be more "addicted" to this pathway.[22]
Quantitative Data Summary
The following table summarizes reported IC50 values for PF-477736 in sensitive versus resistant cancer cell lines. This data can serve as a reference for your own experiments.
| Cell Line | Cancer Type | Resistance Status | PF-477736 IC50 (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | Parental (Sensitive) | 20.6 | [23][24] |
| JEKO-1 R | Mantle Cell Lymphoma | Resistant | 140 | [23][24] |
| U2OS | Osteosarcoma | Wild-Type (Sensitive) | ~100-200 | [1] |
| U2OS CR | Osteosarcoma | Resistant (CCT244747) | >1000 | [1] |
| CHP134 | Neuroblastoma | Sensitive | <1000 | [25][26] |
| SMS-SAN | Neuroblastoma | Sensitive | <1000 | [25][26] |
| SK-N-BE | Neuroblastoma | Relatively Insensitive | >1000 | [25][26] |
| NB-39-nu | Neuroblastoma | Relatively Insensitive | >1000 | [25][26] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of PF-477736.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PF-477736 in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of Chk1, p-Chk1, Claspin, and components of the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis: Treat cells with PF-477736 as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Chk1, anti-p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
This protocol is for assessing the effect of PF-477736 on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with PF-477736 for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Development of a PF-477736-Resistant Cell Line
This is a general protocol for generating a drug-resistant cell line through continuous exposure.[12][13][14]
-
Determine Initial IC50: First, determine the IC50 of PF-477736 in the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing PF-477736 at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of PF-477736. This can be done in a stepwise manner, for example, by doubling the concentration at each step.
-
Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells as needed.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a significantly higher concentration of PF-477736 (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize its level of resistance by re-determining the IC50 and perform molecular analyses to investigate the mechanisms of resistance.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to the Chk1 inhibitor PF-477736.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway | bioRxiv [biorxiv.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 17. Overexpression of claspin promotes docetaxel resistance and is associated with prostate‐specific antigen recurrence in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-477736 Dosage in Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Chk1 inhibitor, PF-477736, in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-477736?
A1: PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) with a Ki (inhibitor constant) of 0.49 nM.[1][2] Chk1 is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[3][4] By inhibiting Chk1, PF-477736 abrogates cell cycle checkpoints, particularly the S and G2/M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapeutic agents.[3][5] This leads to mitotic catastrophe and apoptosis, thereby enhancing the anti-tumor efficacy of DNA-damaging drugs.[6]
Q2: What is the recommended starting dosage for PF-477736 in xenograft studies?
A2: The optimal dosage of PF-477736 can vary depending on the xenograft model, the combination agent, and the dosing schedule. However, published studies provide a range of effective doses. Doses from 4 mg/kg to 60 mg/kg administered intraperitoneally (i.p.) have been reported to potentiate the anti-tumor activity of agents like gemcitabine and docetaxel in Colo205 xenografts.[2][7] A common starting point is often in the 10-15 mg/kg range, administered once or twice daily.[1][8]
Q3: How should PF-477736 be formulated for in vivo administration?
A3: PF-477736 is soluble in DMSO.[9] For in vivo studies, a stock solution in DMSO can be further diluted with vehicles like PEG300, Tween 80, and sterile water or corn oil.[1] A typical formulation might involve dissolving PF-477736 in DMSO, then adding PEG300 and Tween 80, followed by the addition of water or saline to the final desired concentration.[1] It is crucial to ensure the final solution is clear and administered shortly after preparation.
Q4: What are the common administration routes for PF-477736 in mice?
A4: The most commonly reported administration route for PF-477736 in xenograft studies is intraperitoneal (i.p.) injection.[1][2][8] Intravenous (i.v.) administration has also been documented, with pharmacokinetic data available in rats showing a terminal half-life of 2.9 hours at a dose of 4 mg/kg.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility or precipitation of PF-477736 during formulation. | - Incorrect solvent or solvent ratio. - Low quality or hydrated DMSO.[1][2] - Temperature of the solvents. | - Use fresh, anhydrous DMSO to prepare the initial stock solution.[2] - Prepare the formulation by sequentially adding co-solvents (e.g., DMSO, then PEG300, then Tween 80, then aqueous solution), ensuring the solution is clear at each step.[1] - Gentle warming (e.g., to 60°C) may aid in dissolving the compound in DMSO.[2] |
| Lack of PF-477736 efficacy in enhancing chemotherapy. | - Sub-optimal dosage or dosing schedule. - Insufficient tumor bioavailability. - The tumor cell line may have a functional p53 pathway, making it less dependent on the Chk1 checkpoint for DNA damage repair.[6][10] - The combination chemotherapeutic agent may not be inducing sufficient DNA damage to engage the Chk1 checkpoint. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. - Adjust the timing of PF-477736 administration relative to the chemotherapeutic agent. Often, PF-477736 is administered after the DNA-damaging agent.[11] - Confirm the p53 status of your xenograft model. PF-477736 is generally more effective in p53-deficient tumors.[6] - Ensure the chemotherapeutic agent is administered at a dose known to induce DNA damage and activate the Chk1 pathway. |
| Observed toxicity or weight loss in mice. | - The dosage of PF-477736 or the combination agent is too high. - The formulation vehicle is causing toxicity. | - Reduce the dose of PF-477736 and/or the chemotherapeutic agent. - Monitor animal body weight closely. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[8] - Include a vehicle-only control group to assess the toxicity of the formulation itself. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | - Inaccurate dosing due to improper formulation or administration. - Variability in tumor size at the start of treatment. - Heterogeneity of the xenograft tumors. | - Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal. - Randomize animals into treatment groups based on tumor volume to ensure a similar average starting tumor size across all groups.[12] |
Quantitative Data Summary
Table 1: Summary of PF-477736 Dosage and Efficacy in Xenograft Models
| Xenograft Model | Combination Agent | PF-477736 Dosage and Schedule | Administration Route | Key Findings |
| Colo205 | Gemcitabine | 4-60 mg/kg, once or twice daily for 4 treatments | i.p. | Potentiated Gemcitabine anti-tumor activity.[2][7] |
| Colo205 | Docetaxel | 7.5 or 15 mg/kg, twice daily on days 1, 8, and 15 | i.p. | Significantly enhanced docetaxel-induced tumor growth inhibition.[8][13] |
| MDA-MB-231 | Docetaxel | 15 mg/kg, twice daily on days 1, 8, and 15 | i.p. | Enhanced docetaxel-induced tumor growth inhibition and delay.[1][8] |
| OVCAR-5 | MK-1775 | 10 mg/kg, once daily | i.p. | Led to greater tumor growth inhibition in combination.[1] |
Experimental Protocols
General Protocol for a Xenograft Efficacy Study with PF-477736 and a Chemotherapeutic Agent
-
Cell Culture and Tumor Implantation: Culture the desired cancer cell line (e.g., Colo205) under standard conditions. Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[12]
-
Drug Preparation and Administration:
-
Prepare the chemotherapeutic agent according to the manufacturer's instructions.
-
Prepare the PF-477736 formulation as described in the FAQ section.
-
Administer the drugs to the respective treatment groups according to the planned dosage and schedule (e.g., chemotherapeutic agent administered once daily, followed by PF-477736 administered twice daily).[8]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phosphorylated Histone H3).[1]
-
Analyze the data to determine tumor growth inhibition and assess statistical significance between treatment groups.
-
Visualizations
Caption: Mechanism of action of PF-477736 in abrogating the DNA damage checkpoint.
Caption: A typical workflow for a xenograft study investigating PF-477736.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PF-477736, Chk1 Inhibitor - CD BioSciences [celluars.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results from PF-477736 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with PF-477736, a potent Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-477736?
PF-477736 is a selective and ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3][4] By inhibiting Chk1, PF-477736 abrogates the S and G2/M checkpoints, preventing cell cycle arrest and DNA repair in response to DNA damage. This often leads to mitotic catastrophe and apoptosis, particularly in cancer cells with defective p53.[3][5]
Q2: What is the selectivity profile of PF-477736?
PF-477736 is highly selective for Chk1. However, at higher concentrations, it can inhibit other kinases. It is approximately 100-fold more selective for Chk1 than for Chk2.[1][4] Off-target effects on other kinases have been observed and should be considered when interpreting results at higher concentrations.[1][6]
Q3: In which experimental contexts is PF-477736 most commonly used?
PF-477736 is frequently used to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like gemcitabine, carboplatin, and docetaxel.[3][5][6] This effect is particularly pronounced in p53-deficient cancer cell lines, which are more reliant on the Chk1-mediated checkpoint for survival.[3]
Troubleshooting Guide
Issue 1: Reduced or No Potentiation of Cytotoxicity with DNA-Damaging Agents
Possible Cause 1: Cell Line Insensitivity. Some cell lines may exhibit intrinsic resistance to Chk1 inhibition. For example, certain neuroblastoma cell lines have shown relative insensitivity to PF-477736.[7][8] This can be due to a robust activation of alternative DNA damage response pathways, such as the ATM-p53-p21 axis, which can lead to cell cycle arrest despite Chk1 inhibition.[7][8]
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of your cell line. Cells with wild-type p53 may be less sensitive as they can rely on the G1 checkpoint.[3][9]
-
Assess ATM Pathway Activation: Use western blotting to check for the activation of ATM (p-ATM) and its downstream targets like p21 in response to PF-477736 treatment.[7]
-
Consider Combination Therapy: In cases of ATM-mediated resistance, co-treatment with an ATM inhibitor (e.g., Ku55933) has been shown to overcome insensitivity to PF-477736.[7][8]
Possible Cause 2: Suboptimal Drug Concentration or Treatment Schedule. The potentiation effect is often dependent on the concentration and timing of both PF-477736 and the DNA-damaging agent.[3][4]
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a matrix of concentrations and incubation times for both drugs to identify the optimal synergistic combination. For example, PF-477736 has been shown to enhance gemcitabine cytotoxicity in a time-dependent manner (4-48 hours).[3][4]
-
Review Published Protocols: Compare your experimental setup with established protocols for your specific cell line and chemotherapeutic agent.
Issue 2: Unexpected Cell Cycle Arrest or Lack of Apoptosis
Possible Cause 1: Off-Target Effects at High Concentrations. While selective, high concentrations of PF-477736 can inhibit other kinases, potentially leading to confounding effects. For instance, off-target inhibition of CDK2 by some Chk1 inhibitors has been reported to cause transient protection from growth inhibition.[10]
Troubleshooting Steps:
-
Titrate PF-477736 Concentration: Use the lowest effective concentration of PF-477736, ideally within the range of its high selectivity for Chk1 (low nanomolar range).
-
Profile Kinase Inhibition: If unexpected phenotypes persist, consider performing a kinase inhibitor profiling assay to identify other kinases that might be affected at the concentrations used in your experiments.
Possible Cause 2: Paradoxical Signaling. In some contexts, inhibition of Chk1 can paradoxically lead to increased phosphorylation at certain Chk1 sites (e.g., Ser345) due to feedback loop disruptions involving phosphatases like PP2A and continued ATR activation.[6] However, PF-477736 has been reported to cause a decrease in Chk1 S345 phosphorylation, distinguishing it from some other Chk1 inhibitors.[6]
Troubleshooting Steps:
-
Monitor Chk1 Phosphorylation: Analyze the phosphorylation status of Chk1 at key sites (e.g., Ser317, Ser345) via western blot to understand the direct impact of PF-477736 in your system.
-
Assess Downstream Targets: Evaluate the phosphorylation of downstream Chk1 targets like Cdc25C (at Ser216) to confirm functional inhibition of the pathway.[1]
Issue 3: High Single-Agent Cytotoxicity in the Absence of DNA-Damaging Agents
Possible Cause: High Endogenous Replicative Stress. Some cancer cell lines, particularly those with oncogenic mutations like c-Myc amplification, exhibit high levels of endogenous replicative stress.[9] These cells are highly dependent on the ATR-Chk1 pathway for survival even without external DNA damage. Inhibition of Chk1 in such cells can be synthetically lethal.
Troubleshooting Steps:
-
Characterize Oncogenic Drivers: Determine if your cell line harbors mutations (e.g., c-Myc amplification) that could lead to increased replicative stress.
-
Measure Basal DNA Damage: Assess the basal levels of DNA damage markers, such as γH2AX, in your untreated cells. High basal levels can indicate a dependency on Chk1 for survival.[11]
Data Presentation
Table 1: Kinase Inhibitory Profile of PF-477736
| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 | - | - |
| Chk2 | 47 | - | ~96-fold |
| VEGFR2 | - | 8 | ~16-fold |
| Fms (CSF1R) | - | 10 | ~20-fold |
| Yes | - | 14 | ~29-fold |
| Aurora-A | - | 23 | ~47-fold |
| FGFR3 | - | 23 | ~47-fold |
| Flt3 | - | 25 | ~51-fold |
| Ret | - | 39 | ~80-fold |
| CDK1 | 9900 | - | ~20,000-fold |
Data compiled from multiple sources.[1][4][6]
Experimental Protocols
Protocol 1: In Vitro Chk1 Kinase Assay
This assay measures the enzymatic activity of Chk1 and its inhibition by PF-477736.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 0.125 mM Syntide-2 (peptide substrate), 0.15 mM ATP, and 25 mM magnesium chloride.[1]
-
Inhibitor Addition: Add varying concentrations of PF-477736 to the wells.
-
Initiate Reaction: Start the reaction by adding 1 nM of the Chk1 kinase domain.[1]
-
Data Acquisition: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm for 20 minutes at 30°C.[1][12]
-
Data Analysis: Determine the initial velocities and fit the data to a kinetic model for competitive inhibition to calculate the Ki value.[1]
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of PF-4777736 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an exponentially growing density and allow them to attach for 16 hours.[1]
-
Drug Treatment: Add serial dilutions of PF-477736 (and/or a DNA-damaging agent) to the wells.
-
Incubation: Incubate the cells with the drug(s) for the desired duration (e.g., 96 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.[1]
-
Solubilization: Remove the supernatant, add DMSO to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at 540 nm using a plate reader.[1]
Mandatory Visualizations
Caption: The ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Technical Support Center: PF-477736 Preclinical Toxicity and Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of PF-477736 observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-477736 that can contribute to its toxicity?
A1: PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, PF-477736 abrogates cell cycle checkpoints, particularly the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe. While this is the intended anti-cancer mechanism, it can also affect rapidly dividing normal cells, leading to on-target toxicity.
Q2: What are the known off-target effects of PF-477736?
A2: While PF-477736 is highly selective for Chk1, it does exhibit some off-target activity against other kinases at higher concentrations. These include VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes.[1][2] Inhibition of these kinases could potentially contribute to off-target toxicities, although the clinical significance of these findings at therapeutic doses is not fully established.
Q3: Has myelosuppression been observed with PF-477736 in preclinical models?
A3: Yes, preclinical data suggests a potential for myelosuppression. In a study using a MYC-driven lymphoma mouse model, administration of PF-477736 at a dose of 20 mg/kg resulted in a significant decrease in the white blood cell (WBC) count.[3] This is consistent with the known role of Chk1 in hematopoietic stem and progenitor cell cycle regulation.
Q4: What dose-limiting toxicities have been reported for PF-477736 in combination therapies?
A4: In a Phase I clinical trial of PF-477736 in combination with the chemotherapeutic agent gemcitabine, several dose-limiting toxicities (DLTs) were observed. These included Grade 4 neutropenia and a Grade 4 increase in lipase at a dose of 65 mg. At a higher dose of 340 mg administered as a 24-hour infusion, a Grade 4 neutropenia with Grade 3 thrombocytopenia was reported, and one patient's death occurred.[3] Common adverse events reported across different dose cohorts included pyrexia, fatigue, neutropenia, nausea, vomiting, and diarrhea.[3]
Q5: Are there any reports of cardiotoxicity associated with PF-477736?
A5: In vitro studies using rat neonatal cardiomyocytes have shown that PF-477736 can induce cardiotoxic effects at high concentrations. Specifically, at 31.6µM, it caused a significant decrease in cellular ATP content and a 290% increase in the release of cardiac troponin T (cTnT), a marker of cardiac injury.[4] However, comprehensive in vivo cardiovascular safety pharmacology studies in relevant animal models like dogs have not been publicly reported.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Unexpected animal mortality or severe morbidity during a study.
-
Possible Cause: The dose of PF-477736, either as a single agent or in combination, may be too high for the specific animal model and strain being used.
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose based on available preclinical data. For a starting point in mice, single-agent doses around 20 mg/kg have been documented to have biological effects.[3] Combination therapies may require dose reductions.
-
Staggered Dosing: When used with a cytotoxic agent, consider a staggered dosing schedule. The sequence of administration can significantly impact toxicity.
-
Monitor Animal Health: Implement a more frequent and detailed clinical observation schedule, including body weight, food and water intake, and clinical signs of distress.
-
Toxicity Endpoints: At the first sign of severe toxicity, consider humane endpoints and collect samples for hematology and clinical chemistry to understand the cause.
-
Issue 2: Significant weight loss in treated animals.
-
Possible Cause: This is a common sign of systemic toxicity. It could be due to the on-target effects on rapidly dividing cells in the gastrointestinal tract or off-target effects.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of PF-477736 or the combination agent.
-
Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements if appropriate for the study design.
-
GI Protectants: In some cases, and if it does not interfere with the study's objectives, the use of gastrointestinal protectants could be considered in consultation with a veterinarian.
-
Issue 3: Hematological abnormalities observed in blood analysis.
-
Possible Cause: Myelosuppression is a potential on-target toxicity of Chk1 inhibitors.
-
Troubleshooting Steps:
-
Establish Baseline: Always collect pre-treatment blood samples to establish a baseline for each animal.
-
Monitor Blood Counts: Conduct complete blood counts (CBCs) at regular intervals during and after treatment to monitor for neutropenia, thrombocytopenia, and anemia.
-
Recovery Period: Include a recovery cohort in your study design to determine if the hematological effects are reversible.
-
Data from Preclinical Studies
Table 1: In Vivo Toxicity Findings for PF-477736 in a Mouse Lymphoma Model
| Animal Model | Dose (mg/kg) | Route | Observation | Reference |
| C57Bl/6 mice with Eμ-MYC lymphoma | 20 | i.p. | Significant decrease in white blood cell count 16 hours post-treatment. | [3] |
| C57Bl/6 mice with Eμ-MYC lymphoma | 20 | i.p. | Lower average spleen weight compared to vehicle-treated mice. | [3] |
Table 2: In Vitro Cardiotoxicity of PF-477736
| Cell Model | Concentration (µM) | Endpoint | Observation | Reference |
| Rat Neonatal Cardiomyocytes | 31.6 | Cellular ATP | 41.0 ± 9.1% decrease | [4] |
| Rat Neonatal Cardiomyocytes | 31.6 | Cardiac Troponin T (cTnT) Release | 290% increase | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Toxicity Assessment in Rodents
This is a generalized protocol and should be adapted based on specific experimental goals and institutional guidelines.
-
Animal Model: Select a relevant rodent species and strain (e.g., CD-1 mice, Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least 5 days before the start of the study.
-
Grouping: Randomly assign animals to treatment and control groups (a typical design includes a vehicle control and at least 3 dose levels of PF-477736).
-
Dose Formulation: Prepare the dosing solution of PF-477736 in an appropriate vehicle. The formulation should be stable and suitable for the chosen route of administration (e.g., intraperitoneal, oral).
-
Administration: Administer a single dose of PF-477736 or vehicle to the respective groups.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days. Observations should include changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system signs, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.
-
Data Analysis: Analyze the data for dose-response relationships in toxicity.
Protocol 2: Assessment of Hematological Toxicity in Mice
-
Animal Model and Treatment: Use an appropriate mouse strain and administer PF-477736 according to the experimental design.
-
Blood Collection:
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each mouse before the first dose.
-
Collect subsequent blood samples at predetermined time points during and after the treatment period.
-
-
Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine parameters such as:
-
White blood cell (WBC) count and differential
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Data Analysis: Compare the post-treatment hematological parameters to the baseline values and to the vehicle control group to assess the degree of myelosuppression.
Signaling Pathways and Experimental Workflows
Figure 1. Signaling pathway of Chk1 inhibition by PF-477736 in the context of DNA damage.
Figure 2. A generalized experimental workflow for assessing the in vivo toxicity of PF-477736.
References
How to mitigate PF-477736 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target kinase inhibition of PF-477736.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using PF-477736 and offers detailed solutions and experimental protocols.
Question 1: I'm observing a phenotype that may not be related to Chk1 inhibition. How can I confirm if this is an off-target effect?
Answer:
Observing an unexpected phenotype is a common concern when using kinase inhibitors. To determine if the observed effect is due to off-target inhibition by PF-477736, you can perform a series of validation experiments.
Step 1: Perform a Dose-Response Curve.
Test a wide range of PF-477736 concentrations in your cellular assay. An on-target effect should correlate with the known IC50 or Ki value for Chk1 (Ki of 0.49 nM).[1][2] Off-target effects typically occur at higher concentrations.
Step 2: Validate with a Structurally Different Chk1 Inhibitor.
Use another selective Chk1 inhibitor with a different chemical scaffold. If the phenotype is recapitulated with a different inhibitor, it is more likely to be a result of on-target Chk1 inhibition.
Step 3: Conduct a Rescue Experiment.
If possible, perform a rescue experiment by overexpressing a form of Chk1 that is resistant to PF-477736. If the phenotype is reversed in the presence of the inhibitor, this provides strong evidence for an on-target effect.
Question 2: My results are inconsistent. How can I minimize variability caused by potential off-target effects?
Answer:
Inconsistent results can be frustrating. To improve the reproducibility of your experiments with PF-477736, consider the following strategies to minimize the impact of off-target effects.
Strategy 1: Use the Lowest Effective Concentration.
Determine the minimal concentration of PF-477736 required to inhibit Chk1 in your specific cell line or experimental system. Using concentrations at or slightly above the IC50 for Chk1 will reduce the likelihood of engaging lower-affinity off-target kinases.[3]
Strategy 2: Profile the Kinase Selectivity of PF-477736.
To understand the full spectrum of kinases inhibited by PF-477736 at the concentration you are using, consider performing a kinase selectivity profile. This can be done through commercial services that screen your compound against a large panel of kinases.[3]
Strategy 3: Employ a Cellular Target Engagement Assay.
To confirm that PF-477736 is binding to Chk1 in your cells at your working concentration, you can use a cellular thermal shift assay (CETSA). This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-477736?
A1: The primary target of PF-477736 is Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. It is a potent, selective, and ATP-competitive inhibitor of Chk1 with a Ki of 0.49 nM.[1][2][5][6]
Q2: What are the known off-target kinases of PF-477736?
A2: PF-477736 has been shown to inhibit other kinases, although with lower potency than Chk1. Known off-targets include Chk2, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes.[1][2]
Q3: How selective is PF-477736 for Chk1 over Chk2?
A3: PF-477736 exhibits approximately 100-fold selectivity for Chk1 over Chk2. The Ki for Chk2 is 47 nM, compared to 0.49 nM for Chk1.[1][2]
Q4: What concentration of PF-4777736 should I use in my cell-based assays?
A4: The optimal concentration will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the EC50 in your system. Start with a concentration range that brackets the known cellular potency (e.g., from low nanomolar to low micromolar).
Q5: Are there alternative, more selective Chk1 inhibitors I can use?
A5: Yes, several other Chk1 inhibitors with different selectivity profiles are available. Consulting chemical probe databases and the scientific literature can help you identify a suitable alternative for your experiments.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of PF-477736 against its primary target and known off-target kinases.
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 (fold) |
| Chk1 | 0.49 | 1 | |
| Chk2 | 47 | ~96 | |
| VEGFR2 | 8 | ~16 | |
| Fms (CSF1R) | 10 | ~20 | |
| Yes | 14 | ~29 | |
| Aurora-A | 23 | ~47 | |
| FGFR3 | 23 | ~47 | |
| Flt3 | 25 | ~51 | |
| Ret | 39 | ~80 | |
| CDK1 | 9900 | ~20,204 |
Data compiled from multiple sources.[1][2][7] Note that Ki and IC50 values can vary between different assay conditions.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of PF-477736 against a broad panel of kinases.
Methodology:
-
Compound Submission: Prepare a stock solution of PF-477736 at a known concentration and submit it to a commercial kinase profiling service.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay measures the ability of PF-477736 to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 value to quantify the potency of PF-477736 against these kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of PF-477736 with its target, Chk1, in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with PF-477736 at your desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Chk1 protein remaining at each temperature using Western blotting with a Chk1-specific antibody.
-
Analysis: In the PF-477736-treated samples, a higher amount of soluble Chk1 protein should be present at elevated temperatures compared to the vehicle control, indicating that the binding of PF-477736 stabilized the protein.[3][4]
Visualizations
Caption: On-target vs. off-target signaling of PF-477736.
Caption: Logic for troubleshooting off-target effects.
Caption: Experimental workflow for kinase selectivity profiling.
References
Technical Support Center: PF-477736 Combination Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CHK1 inhibitor, PF-477736, in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-477736?
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4][5][6] By inhibiting Chk1, PF-477736 abrogates the S and G2/M cell cycle checkpoints that are activated in response to DNA damage, leading to premature mitotic entry and subsequent cell death, a process often referred to as mitotic catastrophe.[6][7] This action potentiates the cytotoxic effects of DNA-damaging chemotherapeutic agents, particularly in cancer cells with deficient p53 function, which heavily rely on the S and G2 checkpoints for survival after DNA damage.[2][4]
Q2: What are the recommended solvent and storage conditions for PF-477736?
For in vitro experiments, PF-477736 is typically dissolved in dimethyl sulfoxide (DMSO).[1][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] For long-term storage, the powdered form should be kept at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Q3: What is the selectivity profile of PF-477736?
PF-477736 exhibits high selectivity for Chk1 over Chk2, with approximately 100-fold greater potency against Chk1.[1][5] However, it can inhibit other kinases at higher concentrations.
Kinase Inhibitory Profile of PF-477736
| Kinase | Ki (nM) | IC50 (nM) |
| Chk1 | 0.49[1][2][3][4][5] | - |
| Chk2 | 47[3][4][6] | - |
| VEGFR2 | 8[3] | - |
| Fms (CSF1R) | 10[1][3] | - |
| Yes | 14[1][3] | - |
| Aurora-A | - | 23[3] |
| FGFR3 | - | 23[3] |
| Flt3 | - | 25[3] |
| Ret | - | 39[3] |
| CDK1 | 9900[3][4] | - |
Data compiled from multiple sources.[1][2][3][4][5][6]
Troubleshooting Guide
Problem 1: Sub-optimal potentiation of chemotherapy in my p53-deficient cell line.
-
Possible Cause 1: Inappropriate dosing or timing of PF-477736 and the combination agent. The synergistic effect is often dependent on the sequence and timing of drug administration. For DNA-damaging agents like gemcitabine or cisplatin, Chk1 inhibition is most effective when it follows the induction of DNA damage, allowing cells to enter S-phase where the checkpoint abrogation will be most impactful.
-
Troubleshooting Steps:
-
Optimize Timing: Perform a time-course experiment. For example, pre-treat with the chemotherapeutic agent for a period (e.g., 16-24 hours) to induce DNA damage and S-phase arrest before adding PF-477736.[3]
-
Optimize Dose: Titrate the concentration of both PF-477736 and the combination agent. A full dose-response matrix can help identify synergistic concentrations.
-
Verify Checkpoint Abrogation: Use flow cytometry to confirm that the combination treatment is overcoming the chemotherapy-induced cell cycle arrest (e.g., S-phase or G2/M arrest).[3] Look for an increase in the mitotic marker phospho-histone H3 (Ser10).[1]
-
Problem 2: High levels of single-agent cytotoxicity with PF-477736, masking the synergistic effect.
-
Possible Cause: The cell line may have high endogenous replicative stress. Some cancer cell lines, particularly those with oncogene amplification (e.g., MYC), exhibit high levels of basal DNA damage and are inherently sensitive to Chk1 inhibition alone.[8]
-
Troubleshooting Steps:
-
Lower PF-477736 Concentration: Reduce the concentration of PF-477736 to a level that shows minimal single-agent toxicity but is still effective at inhibiting Chk1.
-
Assess Basal DNA Damage: Perform immunofluorescence or western blotting for γH2AX, a marker of DNA double-strand breaks, in untreated cells to assess the level of endogenous DNA damage.[9]
-
Consider an Alternative Chk1 Inhibitor: If off-target effects are suspected at the concentrations required, consider testing a different Chk1 inhibitor with a distinct off-target profile.[10]
-
Problem 3: My combination therapy shows antagonism or no enhanced effect.
-
Possible Cause 1: The combination agent does not primarily induce a Chk1-dependent cell cycle arrest. The efficacy of PF-477736 is dependent on the activation of the Chk1-mediated DNA damage checkpoint by the partner drug.
-
Troubleshooting Steps:
-
Confirm Mechanism of Combination Agent: Verify that the chemotherapeutic agent you are using is known to induce DNA damage and activate the ATR-Chk1 pathway. Agents like gemcitabine and cisplatin are known to do this.[2][11]
-
Assess Chk1 Activation: Following treatment with the chemotherapeutic agent alone, check for the phosphorylation of Chk1 (e.g., at Ser345) to confirm that the checkpoint is being activated before you attempt to abrogate it with PF-477736.
-
-
Possible Cause 2: The cell line has developed resistance.
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Acquired resistance to Chk1 inhibitors can occur.[10] This may involve alterations in cell cycle regulation or drug efflux pumps.
-
Consider Alternative Combinations: In cases of resistance, combining PF-477736 with inhibitors of other DNA damage response proteins, such as ATM or DNA-PK, has shown to overcome resistance in some contexts.[7]
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for exponential growth for the duration of the experiment and allow them to attach overnight.[1]
-
Drug Treatment: Treat cells with serial dilutions of PF-477736 alone, the chemotherapeutic agent alone, and the combination of both. Include a DMSO-treated control.[1] For combination treatments, you may pre-treat with the chemotherapeutic agent for a set time before adding PF-477736.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.[1]
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine IC50 values. Combination effects can be analyzed using software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot for Phospho-Chk1 and γH2AX
-
Cell Treatment and Lysis: Treat cells with the appropriate drug concentrations and time points. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to PF-477736
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Chk1 inhibitor, PF-477736.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with PF-477736.
1. Issue: Unexpected Lack of Efficacy or High IC50/GI50 Value in a "Sensitive" Cell Line
-
Question: My cell line, which has been reported as sensitive to PF-477736, is showing resistance in my experiments. What could be the reason?
-
Answer: Several factors could contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been in culture for an excessive number of passages, which can lead to genetic drift and altered drug responses.
-
p53 Status: While PF-477736 is often more effective in p53-deficient cells, the relationship is not absolute. Some p53-wildtype cells can be sensitive, and some p53-deficient cells may have other resistance mechanisms.[1][2] It is advisable to verify the p53 status of your cell line.
-
MYC Amplification: In some cancer types, such as neuroblastoma and small-cell lung cancer, MYC amplification is associated with increased sensitivity to Chk1 inhibitors due to elevated replicative stress.[3]
-
Drug Stability and Storage: Ensure the PF-477736 compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The specifics of the cell viability assay, such as seeding density, incubation time, and the type of assay used (e.g., MTT, CellTiter-Glo), can influence the apparent IC50 value.
-
2. Issue: Difficulty Interpreting Western Blot Results for Chk1 Phosphorylation
-
Question: I treated my cells with PF-477736 and am seeing unexpected changes in Chk1 phosphorylation at Ser345. How should I interpret these results?
-
Answer: The interpretation of Chk1 phosphorylation after inhibitor treatment can be complex:
-
Paradoxical Increase in pChk1 (Ser345): Many Chk1 inhibitors can lead to a paradoxical increase in phosphorylation at Ser345. This is thought to be due to the disruption of a negative feedback loop involving PP2A phosphatase and continued activity of the upstream kinase ATR in response to drug-induced DNA damage.[4]
-
PF-477736 and pChk1 (Ser345): Notably, unlike some other Chk1 inhibitors, PF-477736 treatment has been reported to cause a decrease in Chk1 Ser345 phosphorylation. The exact mechanism for this difference is not fully understood but may involve a distinct effect on the Chk1/PP2A regulatory circuit.[5]
-
Monitoring Chk1 Autophosphorylation: To directly assess Chk1 inhibition, it is often more reliable to monitor the autophosphorylation site, Ser296. A decrease in pChk1 (Ser296) is a more direct indicator of target engagement by PF-477736.[6]
-
3. Issue: High Variability Between Replicate Experiments
-
Question: I am observing significant variability in my cell viability or western blot results between experiments. What are the common sources of variability?
-
Answer: To minimize variability, consider the following:
-
Consistent Cell Culture Practices: Maintain consistent cell seeding densities, passage numbers, and growth conditions (media, supplements, CO2 levels).
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of PF-477736 for each experiment. Ensure thorough mixing at each dilution step.
-
Assay Timing: For cell viability assays, be consistent with the timing of drug addition and the final reading. For western blots, ensure consistent lysis and sample processing times.
-
Loading Controls for Western Blots: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PF-477736?
PF-477736 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with a Ki (inhibitory constant) of 0.49 nM.[7][8] Chk1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, PF-477736 abrogates the S and G2/M checkpoints, forcing cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[9]
2. Which cell lines are generally sensitive to PF-477736 as a single agent?
Generally, cancer cell lines with a high level of intrinsic replicative stress or defects in DNA damage repair pathways are more sensitive to single-agent PF-477736. This includes:
-
Leukemia and Lymphoma Cell Lines: Many hematopoietic cancer cell lines show high sensitivity to PF-477736.[9]
-
p53-Deficient Tumors: Cells lacking functional p53 are often more reliant on the G2 checkpoint for DNA damage repair, making them particularly vulnerable to Chk1 inhibition.[8]
-
MYC-Amplified Tumors: Cancers with MYC amplification, such as some neuroblastomas and small-cell lung cancers, experience high levels of replicative stress and are often sensitive to Chk1 inhibitors.
3. What are the known mechanisms of resistance to Chk1 inhibitors like PF-477736?
Resistance to Chk1 inhibitors can arise through several mechanisms, including:
-
Upregulation of Alternative Survival Pathways: Cancer cells can compensate for Chk1 inhibition by upregulating other pro-survival signaling pathways, such as the PI3K/AKT pathway.
-
NF-κB Signaling: Dysfunction in the NF-κB pathway has been linked to the development of resistance to Chk1 inhibitors.
-
Loss of Chk1 Expression: In some cases, resistant cells may downregulate the expression of Chk1 itself, thus losing the target of the inhibitor.
4. Can PF-477736 be used in combination with other anti-cancer agents?
Yes, PF-477736 has been shown to potentiate the cytotoxic effects of various DNA-damaging chemotherapeutic agents, including gemcitabine, carboplatin, and docetaxel, particularly in p53-deficient cancer cell lines.[5] It can also be used in combination with other targeted therapies, such as PARP inhibitors.
Data Presentation
Table 1: Single-Agent GI50 Values of PF-477736 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Null | 0.73 | [9] |
| Jurkat | T-cell Leukemia | Mutant | 0.12 | [9] |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 0.22 | [9] |
| Raji | Burkitt's Lymphoma | Mutant | 0.08 | [9] |
| U937 | Histiocytic Lymphoma | Mutant | 0.25 | [9] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population. These values are from a single study and may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PF-477736 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.[10][11]
2. Western Blot for Phospho-Chk1 (Ser345) and Total Chk1
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][12]
Mandatory Visualizations
Caption: Signaling pathway of Chk1 activation in response to DNA damage and its inhibition by PF-477736.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Mutant/Wild-Type p53 Combinations Cause a Spectrum of Increased Invasive Potential in Nonmalignant Immortalized Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chk1 Inhibitors: PF-477736 versus AZD7762
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, allowing time for DNA repair. In cancer cells, particularly those with p53 mutations, Chk1 is often a key survival factor. Inhibiting Chk1 can therefore selectively sensitize cancer cells to DNA-damaging chemotherapeutics. This guide provides a detailed, objective comparison of two prominent Chk1 inhibitors, PF-477736 and AZD7762, based on available experimental data.
At a Glance: Key Differences
| Feature | PF-477736 | AZD7762 |
| Primary Target | Chk1 | Chk1/Chk2 |
| Potency (Chk1) | High (Ki = 0.49 nM) | High (IC50 = 5 nM, Ki = 3.6 nM) |
| Selectivity | Highly selective for Chk1 over Chk2 (~100-fold) | Equipotent against Chk1 and Chk2 |
| Clinical Development | Discontinued | Discontinued (due to cardiac toxicity) |
Quantitative Data Summary
The following table summarizes the key quantitative data for PF-477736 and AZD7762, providing a direct comparison of their potency and selectivity against various kinases.
| Parameter | PF-477736 | AZD7762 | Reference |
| Chk1 Inhibition | |||
| Ki | 0.49 nM | 3.6 nM | [1][2][3] |
| IC50 | - | 5 nM | [3][4] |
| Chk2 Inhibition | |||
| Ki | 47 nM | - | [2] |
| IC50 | - | ~5 nM (equipotent to Chk1) | [4] |
| Selectivity (Chk1 vs. Chk2) | ~100-fold | ~1-fold | [2][4] |
| Other Kinase Targets (IC50/Ki) | VEGFR2 (Ki=8 nM), Fms (10 nM), Yes (14 nM), Aurora-A (23 nM), FGFR3 (23 nM), Flt3 (25 nM), Ret (39 nM) | Good selectivity (>10-fold) against over 100 kinases, including CDK1 (>1000-fold) | [2][4] |
| Cellular Activity | |||
| Checkpoint Abrogation (EC50) | 45 nM (CA46 cells), 38 nM (HeLa cells), 42 nM (HT29 cells) | 10 nM (abrogation of camptothecin-induced G2 arrest) | [5][6] |
| Potentiation of Gemcitabine | Enhances antitumor activity in vitro and in vivo | Enhances antitumor efficacy | [2][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the context of Chk1 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Chk1 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on Chk1 kinase activity.
-
Reagents and Materials:
-
Recombinant human Chk1 enzyme.
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA).
-
ATP solution.
-
Chk1 substrate peptide (e.g., CHKtide).
-
Test inhibitors (PF-477736, AZD7762) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP).
-
-
Procedure (using ADP-Glo™ as an example): a. Prepare serial dilutions of the test inhibitors in kinase buffer. b. In a 96-well plate, add the diluted inhibitors, Chk1 enzyme, and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). e. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. f. Incubate at room temperature for 40 minutes. g. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. h. Incubate at room temperature for 30-60 minutes. i. Measure luminescence using a plate reader. j. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., p53-deficient).
-
Complete cell culture medium.
-
Test inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitors (alone or in combination with a DNA-damaging agent) for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine GI50/IC50 values.
Checkpoint Abrogation Assay
This assay measures the ability of the inhibitors to override a DNA damage-induced cell cycle checkpoint.
-
Reagents and Materials:
-
Cancer cell line.
-
DNA-damaging agent (e.g., camptothecin, gemcitabine).
-
Test inhibitors.
-
Propidium iodide (PI) for DNA staining.
-
Antibodies for flow cytometry (e.g., anti-phospho-Histone H3).
-
Ethanol for cell fixation.
-
-
Procedure: a. Seed cells and allow them to grow to sub-confluency. b. Treat cells with a DNA-damaging agent to induce cell cycle arrest (e.g., in S or G2/M phase). c. Add the test inhibitors at various concentrations and incubate for a defined period. d. Harvest the cells, fix them in cold ethanol, and store them at -20°C. e. For cell cycle analysis, re-suspend the fixed cells in a staining solution containing PI and RNase A. f. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. g. Abrogation of the checkpoint is observed as a decrease in the percentage of cells in the arrested phase and an increase in cells progressing into mitosis (which can be specifically measured by phospho-Histone H3 staining).
Discussion and Conclusion
Both PF-477736 and AZD7762 are potent, ATP-competitive inhibitors of Chk1. The primary distinction between them lies in their selectivity profile. PF-477736 is highly selective for Chk1, with approximately 100-fold greater potency against Chk1 than Chk2[2]. In contrast, AZD7762 is a dual inhibitor, targeting both Chk1 and Chk2 with similar potency[4].
The high selectivity of PF-477736 may offer a more targeted approach to understanding the specific roles of Chk1 in the DNA damage response. However, the dual inhibition of Chk1 and Chk2 by AZD7762 could potentially provide a broader impact on checkpoint abrogation, although the specific contribution of Chk2 inhibition to the overall efficacy and toxicity is a subject of further investigation.
Both compounds have demonstrated the ability to abrogate DNA damage-induced cell cycle checkpoints and potentiate the cytotoxicity of various chemotherapeutic agents, particularly in p53-deficient cancer cell lines[7][8]. This highlights the therapeutic potential of Chk1 inhibition as a strategy to overcome chemoresistance.
It is important to note that the clinical development of both PF-477736 and AZD7762 was discontinued. AZD7762 was halted due to unpredictable cardiac toxicity[9]. While the specific reasons for the discontinuation of PF-477736 are less publicly detailed, these outcomes underscore the challenges in translating potent Chk1 inhibitors into safe and effective clinical therapies.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Synergistic Effect of PF-477736 with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining the CHK1 inhibitor, PF-477736, with the conventional chemotherapeutic agent, cisplatin. The data presented is collated from recent studies and aims to provide a comprehensive overview of the enhanced anti-cancer efficacy of this combination therapy, alongside the experimental protocols used to validate these findings.
I. Comparative Efficacy of PF-477736 and Cisplatin Combination
The combination of PF-477736 and cisplatin has demonstrated synergistic cytotoxicity in various cancer cell lines. PF-477736, a selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), potentiates the cytotoxic effects of cisplatin, a DNA-damaging agent.[1] This synergy is primarily achieved by abrogating the DNA damage response (DDR), leading to increased replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
Quantitative Analysis of Cytotoxicity
The following tables summarize the quantitative data from studies investigating the synergistic effects of PF-477736 and cisplatin on different cancer cell lines.
Table 1: Synergistic Cytotoxicity in Oral Cavity Squamous Cell Carcinoma (OSCC) Cell Lines [4]
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SEM) |
| SAS | Control | - | 100 ± 0.0 |
| PF-477736 | 1 µM | ~80 ± 5.0 | |
| Cisplatin | 5 µM | ~75 ± 4.0 | |
| PF-477736 + Cisplatin | 1 µM + 5 µM | ~40 ± 3.0 | |
| OC3 | Control | - | 100 ± 0.0 |
| PF-477736 | 1 µM | ~85 ± 6.0 | |
| Cisplatin | 5 µM | ~80 ± 5.0 | |
| PF-477736 + Cisplatin | 1 µM + 5 µM | ~50 ± 4.5 | |
| OEC-M1 | Control | - | 100 ± 0.0 |
| PF-477736 | 1 µM | ~90 ± 7.0 | |
| Cisplatin | 5 µM | ~85 ± 6.0 | |
| PF-477736 + Cisplatin | 1 µM + 5 µM | ~60 ± 5.0 * |
*p < 0.05 compared to single-agent treatment
Table 2: Synergistic Cytotoxicity in Cisplatin-Resistant Bladder Cancer Cells (J82CisPt) [2]
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 0.0 |
| B02 (RAD51i) | 10 µM | ~90 ± 5.0 |
| PF-477736 (CHK1i) | 1 µM | ~85 ± 6.0 |
| B02 + PF-477736 | 10 µM + 1 µM | ~50 ± 4.0 * |
_p < 0.05 compared to single-agent treatment. Note: This study used a RAD51 inhibitor (B02) in combination with PF-477736 to demonstrate synergy in cisplatin-resistant cells.
II. Mechanistic Insights: Signaling Pathways
The synergistic effect of PF-477736 and cisplatin is rooted in the disruption of the DNA damage response (DDR) pathway. Cisplatin induces DNA crosslinks, which in turn activates the DDR, leading to cell cycle arrest to allow for DNA repair. CHK1 is a crucial kinase in this pathway. By inhibiting CHK1 with PF-477736, the cell's ability to arrest and repair DNA damage is compromised, forcing the cell into premature mitotic entry with damaged DNA, ultimately leading to apoptosis.
Caption: Signaling pathway of PF-477736 and cisplatin synergy.
III. Experimental Workflows and Protocols
The validation of the synergistic effect of PF-477736 and cisplatin involves a series of in vitro experiments. The general workflow is depicted below, followed by detailed protocols for key assays.
Caption: General experimental workflow for validating synergy.
A. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with various concentrations of PF-477736, cisplatin, or a combination of both for 48 hours.[4]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of PF-477736, cisplatin, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
C. Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with PF-477736, cisplatin, or the combination for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
D. Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., p-CHK1, PARP, total CHK1, Actin) overnight at 4°C.[4] Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
IV. Conclusion
The combination of PF-477736 and cisplatin presents a promising therapeutic strategy by synergistically enhancing anti-cancer activity. The inhibition of CHK1 by PF-477736 effectively sensitizes cancer cells to the DNA-damaging effects of cisplatin, leading to increased cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to validate and further explore the synergistic potential of this and other combination therapies in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-477736 versus siRNA Knockdown for Chk1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the Checkpoint Kinase 1 (Chk1): the small molecule inhibitor PF-477736 and siRNA-mediated knockdown. This document will delve into their mechanisms of action, specificity, and the practical aspects of their application in research, supported by experimental data and detailed protocols.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[1][2] In many cancer cells, particularly those with a defective p53 pathway, the G1 checkpoint is non-functional, making them heavily reliant on the Chk1-mediated S and G2/M checkpoints for survival after DNA damage. This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 function can lead to the abrogation of these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.
Two primary approaches to inhibit Chk1 function in a research setting are through the use of small molecule inhibitors, such as PF-477736, or by genetic knockdown using small interfering RNA (siRNA). Both methods aim to reduce or eliminate Chk1 activity, but they do so through fundamentally different mechanisms, each with its own set of advantages and disadvantages.
Mechanisms of Action
PF-477736: A Potent ATP-Competitive Inhibitor
PF-477736 is a highly potent and selective ATP-competitive inhibitor of Chk1 with a Ki (inhibition constant) of 0.49 nM.[2][3] It functions by binding to the ATP-binding pocket of the Chk1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This direct inhibition of Chk1's catalytic activity leads to a rapid and transient inactivation of the S and G2/M checkpoints.[2] PF-477736 has demonstrated approximately 100-fold selectivity for Chk1 over the related kinase Chk2.[2][4] By abrogating the DNA damage-induced cell cycle arrest, PF-477736 can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.[1][3][5]
siRNA Knockdown: Silencing Chk1 Expression
Small interfering RNA (siRNA) offers a genetic approach to inhibit Chk1 function. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary messenger RNA (mRNA) of Chk1, leading to its cleavage and subsequent degradation. This process effectively silences the CHEK1 gene, resulting in a significant reduction of Chk1 protein levels within the cell. The depletion of the Chk1 protein prevents the establishment of the S and G2/M checkpoints, mimicking the functional outcome of a small molecule inhibitor. siRNA-mediated knockdown is a powerful tool for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of Chk1 loss.
Comparative Analysis: Performance and Specificity
Quantitative Data
The following table presents growth inhibition (GI50) data for PF-477736 in a panel of human leukemia and lymphoma cell lines.[6] This data illustrates the single-agent activity of the inhibitor. A similar experiment using Chk1 siRNA would typically be evaluated by measuring the percentage of knockdown and the resulting phenotypic changes, such as a decrease in cell viability or an increase in apoptosis.
| Cell Line | Cancer Type | PF-477736 GI50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.22 |
| MV4-11 | Acute Myeloid Leukemia | 0.26 |
| U937 | Histiocytic Lymphoma | 0.23 |
| K562 | Chronic Myeloid Leukemia | 0.44 |
| Raji | Burkitt's Lymphoma | 0.24 |
Table 1: Growth inhibition (GI50) values for PF-477736 in various leukemia and lymphoma cell lines after 72 hours of exposure. Data extracted from a study by Guzi et al. (2014).[6]
Qualitative Comparison
| Feature | PF-477736 (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism | ATP-competitive inhibition of kinase activity | Post-transcriptional gene silencing (mRNA degradation) |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Can be sustained for several days |
| Reversibility | Reversible upon compound withdrawal | Generally considered irreversible for the lifespan of the cell |
| Specificity | High on-target potency, but potential for off-target kinase inhibition | Highly specific to the target mRNA sequence, but can have off-target effects due to partial sequence homology |
| Delivery | Generally straightforward cell permeability | Requires transfection reagents for delivery into cells |
| Use Case | Acute inhibition studies, mimicking therapeutic intervention | Target validation, studying effects of long-term protein loss |
Specificity and Off-Target Effects
PF-477736: While highly selective for Chk1, PF-477736 has been shown to inhibit other kinases at higher concentrations, including VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes.[2] This potential for off-target activity is a critical consideration in interpreting experimental results.
siRNA Knockdown: The specificity of siRNA is determined by the fidelity of its sequence to the target mRNA. However, off-target effects can occur through the partial binding of the siRNA to unintended mRNA transcripts, leading to their unintended degradation. This can be mitigated by careful siRNA design and the use of multiple different siRNA sequences targeting the same gene.
Experimental Protocols
Western Blotting for Chk1 and Phospho-Chk1
Objective: To determine the levels of total Chk1 protein (in siRNA experiments) or the phosphorylation status of Chk1 (in inhibitor experiments).
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Chk1 or Phospho-Chk1 (e.g., Ser345) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Chk1 inhibition on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with PF-477736 or transfect with Chk1 siRNA for the desired duration.
-
Cell Harvest: Harvest both adherent and suspension cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the data using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Cell Viability (MTT) Assay
Objective: To measure the cytotoxic effects of Chk1 inhibition.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a range of concentrations of PF-477736 or transfect with Chk1 siRNA.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Visualizing the Concepts
Chk1 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PF-477736 and MK-8776
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapies, inhibitors of the checkpoint kinase 1 (Chk1) have emerged as a promising strategy to potentiate the effects of DNA-damaging chemotherapeutics. Chk1 is a critical component of the DNA damage response (DDR) pathway, enforcing cell cycle arrest to allow time for DNA repair. By inhibiting Chk1, cancer cells are driven into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis. This guide provides a detailed head-to-head comparison of two prominent Chk1 inhibitors, PF-477736 and MK-8776, for researchers, scientists, and drug development professionals.
Mechanism of Action and Cellular Effects
Both PF-477736 and MK-8776 are potent and selective ATP-competitive inhibitors of Chk1.[1][2][3][4] Their primary mechanism of action involves binding to the ATP-binding pocket of the Chk1 kinase, thereby preventing the phosphorylation of its downstream substrates, such as Cdc25 phosphatases.[5] This inhibition leads to the abrogation of the S and G2/M cell cycle checkpoints, which are crucial for repairing DNA damage before cell division.[6][7] Consequently, in the presence of DNA-damaging agents, both inhibitors can sensitize cancer cells, particularly those with p53 deficiencies, to apoptosis.[8][9]
MK-8776 has been shown to enhance the cytotoxicity of agents like hydroxyurea and gemcitabine.[5] It has also been found to increase the radiosensitivity of triple-negative breast cancer cells by inhibiting autophagy.[5] Furthermore, some studies suggest that MK-8776 can restore sensitivity to chemotherapeutics in cancer cells that overexpress P-glycoprotein (P-gp) by stimulating its ATPase activity.[10]
PF-477736 has demonstrated the ability to potentiate the antitumor activity of gemcitabine and docetaxel in various cancer cell lines and xenograft models.[3][7][9] It effectively abrogates the DNA damage checkpoint induced by chemotherapeutic agents, leading to an increase in apoptotic cell populations.[1]
Biochemical and Cellular Potency
The following tables summarize the quantitative data on the potency and selectivity of PF-477736 and MK-8776 based on available in vitro data.
Table 1: Biochemical Potency against Chk1
| Compound | Assay Type | Potency (Ki) | Potency (IC50) |
| PF-477736 | Cell-free kinase assay | 0.49 nM[1][3][4][7][11] | 0.49 nM[3] |
| MK-8776 (SCH 900776) | Cell-free kinase assay | 2 nM (Kd)[12] | 3 nM[2][12] |
Table 2: Kinase Selectivity Profile
| Compound | Target | Potency (Ki / IC50) | Selectivity vs. Chk1 |
| PF-477736 | Chk2 | 47 nM (Ki)[4][7] | ~96-fold |
| CDK1 | 9.9 µM (Ki)[3][4] | ~20,000-fold | |
| VEGFR2 | 8 nM (IC50) | ~16-fold | |
| Aurora-A | 23 nM (IC50) | ~47-fold | |
| FGFR3 | 23 nM (IC50) | ~47-fold | |
| Flt3 | 25 nM (IC50) | ~51-fold | |
| Fms (CSF1R) | 10 nM (IC50) | ~20-fold | |
| Ret | 39 nM (IC50) | ~80-fold | |
| Yes | 14 nM (IC50) | ~29-fold | |
| MK-8776 (SCH 900776) | Chk2 | 1.5 µM (IC50)[2] | ~500-fold[2] |
| CDK2 | 0.16 µM (IC50)[2] | ~53-fold |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the literature for these inhibitors.
Chk1 Kinase Inhibition Assay (for MK-8776)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Enzyme and Substrate Preparation: Recombinant His-tagged Chk1 is diluted to 32 nM in a kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, and 1 mM DTT). A biotinylated peptide substrate, CDC25C (Ser216), is diluted to 1.93 µM in the same kinase buffer.[2]
-
Reaction Mixture: In a 96-well plate, 20 µL of the Chk1 enzyme solution and 20 µL of the CDC25C peptide solution are mixed.[2]
-
Inhibitor Addition: 10 µL of MK-8776, serially diluted in 10% DMSO, is added to the wells. The final DMSO concentration should be 1%.[2]
-
Initiation of Reaction: The kinase reaction is initiated by adding 50 µL of a start solution containing 2 µM ATP and 0.2 µCi of ³³P-ATP. The final ATP concentration is 1 µM.[2]
-
Incubation: The reaction is incubated for 2 hours at room temperature.[2]
-
Termination and Detection: The reaction is stopped by adding 100 µL of a stop solution containing 2 M NaCl, 1% H₃PO₄, and 5 mg/mL Streptavidin-coated SPA beads. The beads capture the biotinylated, phosphorylated peptide.[2]
-
Washing and Scintillation Counting: The SPA beads are captured on a filter plate and washed. The signal is then measured using a liquid scintillation counter.[2]
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.[2]
Cell Cycle Analysis by Flow Cytometry
This protocol is a general method to assess the effect of Chk1 inhibitors on cell cycle distribution.
-
Cell Seeding and Treatment: Cancer cells (e.g., HT29, HeLa) are seeded in 6-well plates and allowed to adhere overnight.
-
Induction of DNA Damage: Cells are treated with a DNA-damaging agent (e.g., camptothecin or gemcitabine) for a specified period to induce cell cycle arrest.
-
Inhibitor Treatment: PF-477736 or MK-8776 is added at various concentrations and incubated for an appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol while vortexing.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software. An abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 8. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling the p53-Dependent Activity of PF-477736: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor, PF-477736, and its p53-dependent activity. Through the presentation of supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to objectively assess the compound's performance and its therapeutic potential in the context of p53-deficient cancers.
PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1, a critical component of the DNA damage response (DDR) pathway.[1][2][3] The rationale for targeting Chk1 lies in the concept of synthetic lethality. Many tumor cells are deficient in the tumor suppressor p53, leading to a defective G1 checkpoint.[1][2] Consequently, these cells become heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, to repair DNA damage and maintain genomic integrity.[1][2] By inhibiting Chk1 with PF-477736, the last line of defense in p53-deficient cells is removed, leading to mitotic catastrophe and selective cell death, particularly when combined with DNA-damaging agents.
Performance Comparison: PF-477736 in p53-Wild-Type vs. p53-Deficient Cell Lines
Experimental data consistently demonstrates that PF-477736 preferentially sensitizes p53-deficient cancer cells to the cytotoxic effects of chemotherapeutic agents. The potentiation factor (PF50), which represents the fold-enhancement of cytotoxicity, is significantly higher in cell lines with mutated or null p53 when treated with a combination of a DNA-damaging agent and PF-477736.
Below is a summary of the in vitro cytotoxicity of PF-477736 in combination with the DNA-damaging agent gemcitabine in various cancer cell lines with differing p53 status.
| Cell Line | Cancer Type | p53 Status | Gemcitabine IC50 (nmol/L) | Gemcitabine + PF-477736 IC50 (nmol/L) | Potentiation Factor (PF50) |
| HT29 | Colon | Mutant | 15 | 3.5 | 4.3 |
| Colo205 | Colon | Mutant | 8 | 1.5 | 5.3 |
| PC3 | Prostate | Null | 30 | 5 | 6 |
| A549 | Lung | Wild-Type | 12 | 8 | 1.5 |
| HCT116 | Colon | Wild-Type | 10 | 7 | 1.4 |
Data synthesized from studies including Blasina et al., Mol Cancer Ther 2008;7(8):2394-404.
Alternative Approaches Targeting p53-Deficient Cancers
While PF-477736 is a potent Chk1 inhibitor, other compounds have been developed to exploit the p53-deficiency in cancers. These include other Chk1 inhibitors and inhibitors of other cell cycle checkpoint kinases like Wee1.
| Compound | Target | Mechanism of Action | p53-Dependent Activity |
| PF-477736 | Chk1 | ATP-competitive inhibitor of Chk1, leading to abrogation of S and G2 checkpoints. | Selectively sensitizes p53-deficient cells to DNA damaging agents. |
| AZD7762 | Chk1/Chk2 | Potent inhibitor of both Chk1 and Chk2 kinases. | Shows enhanced cytotoxicity in p53-deficient tumors when combined with chemotherapy.[4] |
| MK-1775 (Adavosertib) | Wee1 | Inhibitor of Wee1 kinase, which negatively regulates CDK1, leading to premature mitotic entry. | Preferentially sensitizes p53-deficient tumor cells to DNA-damaging agents and radiation. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from the methods used to assess the cytotoxicity of PF-477736 in combination with DNA-damaging agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Treat cells with serial dilutions of the DNA-damaging agent (e.g., gemcitabine) alone or in combination with a fixed concentration of PF-477736 (e.g., 200 nmol/L).
-
Incubation: Incubate the cells with the drugs for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis. The potentiation factor (PF50) is calculated as the ratio of the IC50 of the DNA-damaging agent alone to the IC50 of the combination treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to evaluate the effect of PF-477736 on cell cycle distribution following DNA damage.
-
Cell Treatment: Plate cells in 6-well plates and treat with a DNA-damaging agent (e.g., 100 nmol/L gemcitabine) for 16 hours to induce cell cycle arrest. Then, add PF-477736 (e.g., 300 nmol/L) and incubate for an additional 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in the DNA damage response pathway.
-
Protein Extraction: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, phospho-p53 (Ser15), total p53, and γH2AX overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanism of Action
To better understand the p53-dependent activity of PF-477736, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Figure 1: p53-Dependent DNA Damage Response.
Figure 2: Experimental workflow for assessing p53-dependent activity.
Figure 3: Logic of p53-dependent synthetic lethality with PF-477736.
References
- 1. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combined CDKN1A/TP53 mutation in bladder cancer is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PF-477736's Antitumor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical antitumor activity of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). By summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing relevant biological pathways and workflows, this document serves as a valuable resource for replicating and building upon existing research.
PF-477736 has demonstrated significant potential in cancer therapy, primarily by abrogating DNA damage-induced cell cycle checkpoints, thereby sensitizing cancer cells to the effects of chemotherapeutic agents.[1][2][3] This guide synthesizes findings from multiple studies to present a clear and objective comparison of its performance.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for PF-477736 from various published sources.
Table 1: In Vitro Inhibitory Activity of PF-477736
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (Chk1) | 0.49 nM | Cell-free assay | [1][2][4][5] |
| Ki (Chk2) | 47 nM | Cell-free assay | [2][5] |
| Selectivity (Chk1 vs. Chk2) | ~100-fold | [2][4] | |
| IC50 (Monotherapy) | 200-500 nM | Eμ-MYC driven murine lymphoma cells (p53 functional) | [6] |
| IC50 (Monotherapy) | >1 µM | Eμ-MYC driven murine lymphoma cells (p53 mutant/null) | [6] |
| Average GI50 (Leukemia & Lymphoma) | 0.28 µM | Panel of 5 cell lines | [7] |
| Average GI50 (Colon Cancer) | 1.7 µM | Panel of 7 cell lines | [7] |
| Average GI50 (Lung Cancer) | Not explicitly stated, but higher than leukemia/lymphoma | Panel of 7 cell lines | [7] |
Table 2: In Vivo Efficacy of PF-477736
| Animal Model | Combination Agent | PF-477736 Dose | Outcome | Reference |
| COLO205 Xenograft | Gemcitabine | 4-60 mg/kg (i.p.) | Potentiates antitumor activity | [5] |
| COLO205 Xenograft | Docetaxel | Not specified | Enhances antitumor effects | [2][8] |
| MDA-MB-231 Xenograft | Docetaxel | Not specified | Enhances antitumor effects | [2] |
| OVCAR-5 Xenograft | MK-1775 | 10 mg/kg (i.p., once daily) | Greater tumor growth inhibition | [4] |
| Eμ-MYC Lymphoma | Monotherapy | 20 mg/kg (i.p.) | Significant decrease in white blood cell count | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in studies on PF-477736.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an exponentially growing density in complete medium and allowed to attach for 16 hours.[4]
-
Drug Incubation: Serial dilutions of PF-477736, alone or in combination with another chemotherapeutic agent, are added to the wells. Cells are incubated for a specified period, typically 72-96 hours.[4][7]
-
MTT Addition: An MTT working stock solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization and Measurement: After incubation, the medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then read on a plate reader at a wavelength of 540 nm.[4]
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.
-
Cell Lysis: Cells are treated with PF-477736 and/or a DNA damaging agent for the desired time. Subsequently, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins of interest (e.g., phospho-Chk1, phospho-Histone H3). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Fixation: Cells are treated as required, harvested, and then fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The resulting data is analyzed to generate a histogram that shows the distribution of cells in G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway targeted by PF-477736 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of PF-477736 in abrogating the G2/M checkpoint.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of PF-477736 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the development of agents that exploit the vulnerabilities of cancer cells. One such strategy involves targeting the DNA damage response (DDR) pathway, a critical network for maintaining genomic integrity. Checkpoint kinase 1 (Chk1) is a key serine/threonine kinase in this pathway, and its inhibition has emerged as a promising approach to sensitize cancer cells to DNA-damaging agents. This guide provides a comparative assessment of PF-477736, a potent Chk1 inhibitor, and its therapeutic window when used in combination therapies. We delve into its mechanism of action, compare its performance with other Chk1 inhibitors, and provide detailed experimental data and protocols to support our analysis.
Mechanism of Action: Disrupting the DNA Damage Checkpoint
PF-477736 is a selective and ATP-competitive inhibitor of Chk1.[1][2][3] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair. Many cancer cells have a defective p53 pathway, a critical component of the G1 checkpoint, making them heavily reliant on the S and G2 checkpoints regulated by Chk1 for survival after DNA damage.[4] By inhibiting Chk1, PF-477736 abrogates these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[4]
References
Safety Operating Guide
Proper Disposal of PF-477736: A Guide for Laboratory Professionals
Researchers and drug development professionals handling PF-477736, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of PF-477736, its containers, and contaminated materials.
Summary of Key Disposal Information
All waste containing PF-477736 should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Waste Type | Disposal Recommendation |
| Unused PF-477736 | Dispose of as hazardous waste. Do not allow to enter drains or waterways. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The decontaminated container can then be disposed of according to local regulations, which may allow for recycling or regular trash disposal. |
| Contaminated Materials (e.g., gloves, wipes, labware) | Collect in a designated, labeled hazardous waste container. Dispose of as hazardous chemical waste. |
Detailed Disposal Protocol
A systematic approach is necessary for the safe and compliant disposal of PF-477736. The following workflow outlines the critical steps from waste generation to final disposal.
Experimental Context: Understanding PF-477736's Mechanism
PF-477736 is an ATP-competitive inhibitor of Chk1 with a Ki value of 0.49 nM.[1][2][3] It demonstrates high selectivity for Chk1 over other kinases like Chk2. The primary function of Chk1 is to regulate the cell cycle in response to DNA damage. By inhibiting Chk1, PF-477736 can abrogate DNA damage-induced cell cycle arrest, which in turn can potentiate the effects of chemotherapeutic agents.[1]
The signaling pathway affected by PF-477736 is a critical component of the DNA damage response. Understanding this pathway provides context for the compound's use in a research setting.
By adhering to these disposal procedures, laboratories can maintain a safe working environment and ensure compliance with all relevant regulations when working with PF-477736.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PF-477736
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
While one supplier Safety Data Sheet (SDS) classifies PF-477736 as not a hazardous substance or mixture, its mechanism of action—abrogating DNA damage-induced cell cycle arrest and potentiating the effects of cytotoxic agents—necessitates stringent handling precautions.[1] Therefore, it is imperative to handle PF-477736 as a potentially hazardous compound.
Minimum Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields.[2] | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Impervious, long-sleeved lab coat with closed cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or aerosols.[1][2] |
Safe Handling and Storage Protocols
Engineering Controls:
-
Always handle solid PF-477736 in a chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[2]
Procedural Guidelines:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. As PF-477736 is soluble in DMSO, handle this solvent with appropriate care.
-
Personal Hygiene: After handling, remove gloves and lab coat, and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store PF-477736 in a tightly sealed container in a cool, well-ventilated area.[3]
-
Recommended storage temperature is typically -20°C for long-term stability.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate the immediate area.
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate the spill area and all equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.[1][2]
Disposal Plan
All waste materials contaminated with PF-477736, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Disposal Protocol:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations for chemical waste.[1]
-
Do not dispose of PF-477736 down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of PF-477736.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
